EMD638683 R-Form
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNAPUUWBPZGOY-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)[C@@H](C2=CC(=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735349 | |
| Record name | N'-[(2R)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184940-47-3 | |
| Record name | N'-[(2R)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
EMD638683 R-Form: An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD638683 is a potent and selective small-molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. This technical guide provides a comprehensive overview of the mechanism of action of the R-enantiomer of EMD638683, with a focus on its molecular interactions, downstream signaling effects, and its therapeutic potential in oncology and cardiovascular diseases. Detailed experimental protocols and quantitative data are presented to support further research and development.
Introduction
Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) is a key downstream effector of the PI3K/PDK1 signaling pathway.[1] Its activation is associated with the pathophysiology of several diseases, including hypertension and cancer. EMD638683 has emerged as a valuable tool for studying the physiological and pathological roles of SGK1. While much of the literature refers to the compound generally, both R and S forms are available, with the R-form often being the more biologically active enantiomer for many chiral molecules.[2][3] This guide will focus on the available data, presuming its relevance to the R-form, which is a common practice in preclinical development.
Core Mechanism of Action: SGK1 Inhibition
The primary mechanism of action of EMD638683 is the direct inhibition of the kinase activity of SGK1.[4] It has been shown to be a highly selective inhibitor of SGK1 with an IC50 of 3 µM.[4][5]
Downstream Signaling Cascade
By inhibiting SGK1, EMD638683 modulates the phosphorylation status and activity of several downstream substrates. A key and well-documented substrate is the N-myc downstream-regulated gene 1 (NDRG1).[6][7] SGK1-mediated phosphorylation of NDRG1 is a critical event in certain cellular contexts, and inhibition of this phosphorylation is a reliable marker of EMD638683 activity.[6]
dot
Caption: EMD638683 R-Form inhibits SGK1, blocking downstream signaling.
Quantitative Data
The inhibitory activity of EMD638683 has been quantified against SGK1 and a panel of other kinases to assess its selectivity.
| Kinase | IC50 (µM) | Percent Inhibition at 1 µM | Reference |
| SGK1 | 3 | 85% | [4][5] |
| SGK2 | ≤ 1 | 71% | [5] |
| SGK3 | ≤ 1 | 75% | [5] |
| MSK1 | ≤ 1 | - | [5] |
| PRK2 | ≤ 1 | - | [5] |
| PKA | - | - | [6] |
Experimental Protocols
In Vitro Kinase Selectivity Assay
This protocol outlines a general procedure for assessing the selectivity of EMD638683 against a panel of kinases.
Objective: To determine the IC50 values of EMD638683 for SGK1 and other kinases.
Methodology:
-
Kinase Reaction: Recombinant human kinases are incubated with a specific substrate and ATP in a reaction buffer.
-
Inhibitor Addition: EMD638683 is added at various concentrations to the kinase reactions. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reactions are incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., ADP-Glo™ Kinase Assay).[8]
-
Data Analysis: The percentage of kinase activity relative to the vehicle control is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for in vitro kinase selectivity assay.
NDRG1 Phosphorylation Assay (Western Blot)
This protocol describes how to assess the effect of EMD638683 on the phosphorylation of NDRG1 in a cellular context.
Objective: To determine the cellular potency of EMD638683 by measuring the inhibition of NDRG1 phosphorylation.
Cell Line: Human cervical carcinoma HeLa cells or other suitable cell lines expressing SGK1 and NDRG1.[7]
Methodology:
-
Cell Culture and Treatment: HeLa cells are cultured to 70-80% confluency and then treated with varying concentrations of EMD638683 for a specified time (e.g., 1-24 hours). A vehicle control is included.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated NDRG1 (e.g., anti-pNDRG1 Thr346).[9] Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A primary antibody against total NDRG1 or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of p-NDRG1 to total NDRG1 (or loading control) is calculated.
dot
Caption: Workflow for NDRG1 phosphorylation Western blot.
In Vivo Mouse Model of Hypertension
This protocol is based on the methodology described by Ackermann et al. (2011) to evaluate the antihypertensive effects of EMD638683.[7]
Objective: To assess the in vivo efficacy of EMD638683 in a mouse model of fructose and high-salt-induced hypertension.
Animal Model: Male mice.
Methodology:
-
Induction of Hypertension: Mice are provided with a high-fructose diet (e.g., 10% fructose in drinking water) and a high-salt diet for a period of 4 weeks to induce hypertension.[7]
-
Drug Administration: EMD638683 is administered to the treatment group, typically mixed with the chow (e.g., 4460 ppm, which is approximately 600 mg/kg/day).[7] A placebo group receives standard chow.
-
Blood Pressure Measurement: Systolic blood pressure is measured at baseline and at regular intervals throughout the study using the tail-cuff method.
-
Metabolic Cage Analysis: Towards the end of the study, mice are placed in metabolic cages for 24-hour urine collection to measure urinary volume and electrolyte concentrations (Na+, K+) by flame photometry.
-
Data Analysis: Changes in blood pressure, urine volume, and electrolyte excretion are compared between the EMD638683-treated group and the placebo group using appropriate statistical tests.
dot
Caption: Workflow for in vivo hypertension model.
Caco-2 Cell Apoptosis Assay
This protocol outlines a method to assess the pro-apoptotic effects of EMD638683, particularly in the context of cancer cells.
Objective: To evaluate the ability of EMD638683 to induce or enhance apoptosis in Caco-2 colon carcinoma cells.
Methodology:
-
Cell Seeding: Caco-2 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with EMD638683 (e.g., 50 µM) for 24 hours.[6] In some experiments, cells may also be exposed to an apoptotic stimulus such as radiation.
-
Apoptosis Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V and PI positive cells are late apoptotic.
-
Data Analysis: The percentage of apoptotic cells in the EMD638683-treated group is compared to the control group.
dot
Caption: Workflow for Caco-2 apoptosis assay.
Conclusion
This compound is a selective and potent inhibitor of SGK1, representing a critical tool for elucidating the roles of this kinase in health and disease. Its well-characterized mechanism of action, involving the inhibition of downstream signaling events such as NDRG1 phosphorylation, provides a solid foundation for its use in preclinical studies. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting the SGK1 signaling pathway for therapeutic benefit in indications such as hypertension and cancer. Further investigation into the specific activities of the R- and S-enantiomers will be valuable for optimizing its therapeutic potential.
References
- 1. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose/response curves of lipoic acid R-and S-forms in the working rat heart during reoxygenation: superiority of the R-enantiomer in enhancement of aortic flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phospho-NDRG1 (Thr346) (D98G11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
EMD638683: A Technical Guide to its Biological Activity as a Serum and Glucocorticoid-Inducible Kinase 1 (SGK1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683 is a potent and selective small molecule inhibitor of the serum and glucocorticoid-inducible kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Its dysregulation has been implicated in several pathologies, including hypertension, diabetic nephropathy, and cancer. EMD638683 has been instrumental as a chemical probe to elucidate the physiological and pathophysiological roles of SGK1.
This technical guide provides a comprehensive overview of the biological activity of EMD638683. While commercial vendors list the R- and S-enantiomers of EMD638683, the majority of the currently available scientific literature does not specify the stereoisomer used in the described experiments. Therefore, the data presented herein pertains to the racemic mixture of EMD638683.
Core Mechanism of Action
EMD638683 exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of SGK1. This prevents the phosphorylation of downstream SGK1 substrates, thereby modulating a variety of signaling pathways. The primary downstream target used to assess EMD638683 activity is the N-Myc downstream-regulated gene 1 (NDRG1), where inhibition of its phosphorylation serves as a reliable biomarker of SGK1 inhibition in cellular assays.
Quantitative Biological Activity
The inhibitory activity of EMD638683 has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data available.
In Vitro Kinase Inhibition
| Target | IC50 (µM) | Assay Conditions |
| SGK1 | 3 | Recombinant human SGK1 |
| SGK2 | - | 71% inhibition at 1 µM |
| SGK3 | - | 75% inhibition at 1 µM |
| MSK1 | ≤ 1 | - |
| PRK2 | ≤ 1 | - |
Data compiled from multiple sources, including biochemical kinase assays.
Cellular Activity
| Cell Line | Assay | IC50 (µM) |
| HeLa | NDRG1 Phosphorylation | 3.35 ± 0.32 |
| CaCo-2 | Apoptosis (with radiation) | 50 (concentration used) |
Signaling Pathways Modulated by EMD638683
EMD638683, through its inhibition of SGK1, impacts several critical signaling cascades.
SGK1 Signaling Pathway
The canonical SGK1 signaling pathway is a key regulator of cell survival and ion transport. EMD638683 acts as a direct inhibitor of SGK1 within this cascade.
Caption: EMD638683 inhibits SGK1 activation and downstream signaling.
Role in Hypertension
In the context of hypertension, particularly salt-sensitive hypertension, SGK1 plays a key role in the regulation of the epithelial sodium channel (ENaC) in the kidneys. EMD638683 has been shown to ameliorate hypertension in animal models by blocking this pathway.
Caption: EMD638683's role in mitigating hypertension via SGK1 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the biological activity of EMD638683.
In Vitro SGK1 Kinase Assay
This assay quantifies the direct inhibitory effect of EMD638683 on SGK1 enzymatic activity.
Caption: Workflow for an in vitro SGK1 kinase inhibition assay.
Methodology:
-
Reaction Setup: A reaction buffer containing recombinant human SGK1, a specific peptide substrate (e.g., Crosstide), and ATP (often [γ-³²P]ATP for radiometric detection or unlabeled ATP for antibody-based detection) is prepared.
-
Inhibitor Addition: EMD638683 is serially diluted and added to the reaction mixture. A DMSO control is run in parallel.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA or acid).
-
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, the mixture is spotted onto a phosphocellulose membrane, washed, and the radioactivity is measured. For non-radiometric assays, an antibody specific to the phosphorylated substrate is used in an ELISA or Western blot format.
-
Data Analysis: The percentage of inhibition at each EMD638683 concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular NDRG1 Phosphorylation Assay
This cell-based assay confirms the ability of EMD638683 to inhibit SGK1 in a cellular context.
Caption: Workflow for a cellular NDRG1 phosphorylation assay.
Methodology:
-
Cell Culture: HeLa cells, or another suitable cell line endogenously expressing SGK1 and NDRG1, are cultured to sub-confluency in appropriate media.
-
Treatment: The cells are treated with varying concentrations of EMD638683 or DMSO as a vehicle control for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: After treatment, the cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated NDRG1 (pNDRG1) at Thr346 and total NDRG1. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.
-
Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of pNDRG1 to total NDRG1 is calculated. The IC50 is determined from the dose-response curve.
In Vivo Murine Model of Hypertension
This animal model is used to evaluate the efficacy of EMD638683 in a physiological context of hypertension.
Methodology:
-
Animal Model: A model of salt-sensitive hypertension is induced in mice, for example, by providing a high-fructose diet and saline drinking water.
-
Drug Administration: EMD638683 is formulated for oral administration (e.g., in chow or by oral gavage) and administered to the treatment group of mice. A control group receives a placebo.
-
Blood Pressure Monitoring: Systolic blood pressure is monitored at regular intervals using a non-invasive tail-cuff method.
-
Metabolic Cage Studies: Mice are housed in metabolic cages to collect urine for the analysis of electrolyte excretion (e.g., sodium and potassium) using flame photometry.
-
Data Analysis: Blood pressure and urinary electrolyte data from the EMD638683-treated and placebo groups are statistically compared to assess the antihypertensive effect of the compound.
Conclusion
EMD638683 is a valuable pharmacological tool for the investigation of SGK1-mediated signaling. Its selectivity and demonstrated in vitro and in vivo activity make it a cornerstone for studies on the role of SGK1 in health and disease. Future studies characterizing the specific activities of the R- and S-enantiomers of EMD638683 will provide a more nuanced understanding of its interaction with SGK1 and potentially pave the way for the development of more potent and specific SGK1 inhibitors for therapeutic applications.
EMD638683 R-Form: A Technical Guide to its Signaling Pathway and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD638683 is a selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] SGK1 plays a crucial role in various cellular processes, including ion channel regulation, cell proliferation, and inflammation. This technical guide provides an in-depth overview of the EMD638683 R-Form's mechanism of action, its impact on downstream signaling pathways, and detailed experimental protocols for its investigation. The information presented here is intended to support further research and drug development efforts targeting SGK1-mediated pathologies.
Introduction to EMD638683 and SGK1
EMD638683 is a potent and selective small molecule inhibitor of SGK1.[1][2][3] The R-form of EMD638683 is the active enantiomer. SGK1 is a serine/threonine kinase that is activated in response to various stimuli, including growth factors and hormones. Its activation is mediated by the PI3K pathway, which leads to the phosphorylation of SGK1 by PDK1 and mTORC2. Once activated, SGK1 phosphorylates a wide range of downstream targets, influencing diverse physiological functions.
The SGK1 Signaling Pathway
The activation of SGK1 is a multi-step process initiated by extracellular signals that activate the PI3K pathway. This pathway is central to the mechanism of action of EMD638683.
Quantitative Data
The inhibitory activity of EMD638683 has been characterized in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of EMD638683
| Target | Assay Type | IC50 | Reference |
| SGK1 | Kinase Assay | 3 µM | [2][3][4][5] |
| SGK1 | NDRG1 Phosphorylation in HeLa Cells | 3.35 ± 0.32 µM | [1][3] |
Table 2: Kinase Selectivity Profile of EMD638683
| Kinase | Selectivity Ratio (IC50 Kinase / IC50 SGK1) | Reference |
| SGK2 | - | [1] |
| SGK3 | - | [1] |
| PKA | 27 | [3] |
| MSK1 | 37 | [3] |
| PRK2 | 109 | [3] |
| PKBβ (Akt2) | 3273 | [3] |
| p70S6K1 | 2545 | [3] |
| GSK3β | 4364 | [3] |
| ROCK2 | 1091 | [3] |
| AMPK | 7909 | [3] |
| AURORA B | 9091 | [3] |
| PKC ζ | 327 | [3] |
| MAPKAP-K1 | 2818 | [3] |
Note: A higher selectivity ratio indicates greater selectivity for SGK1 over the other kinases.
Table 3: In Vivo Efficacy of EMD638683 in a Mouse Model of Hypertension
| Treatment Group | Systolic Blood Pressure (mmHg) | Reference |
| Control (Standard Diet) | 98.4 ± 1.9 | [6] |
| Fructose Diet | 99.7 ± 0.7 | [6] |
| Fructose + High Salt Diet | 115 ± 1 | [6] |
| Fructose + High Salt Diet + EMD638683 | 103 ± 0.7 | [6] |
EMD638683 in Hypertension
SGK1 plays a significant role in regulating blood pressure through its effects on renal sodium reabsorption. In hyperinsulinemic states, SGK1 activity is elevated, leading to salt-sensitive hypertension.[4][5] EMD638683 has been shown to effectively lower blood pressure in animal models of fructose-induced, salt-sensitive hypertension.[3][4][5]
EMD638683 in Inflammation
Recent studies have implicated SGK1 in inflammatory processes, particularly through its interaction with the NLRP3 inflammasome.[7] EMD638683 has been shown to suppress the activation of the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines like IL-1β.[7]
Experimental Protocols
In Vitro SGK1 Kinase Assay
This protocol is for determining the direct inhibitory effect of EMD638683 on SGK1 enzymatic activity.
Materials:
-
Active SGK1 enzyme
-
SGK1 substrate (e.g., AKTide-2T)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
EMD638683
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of EMD638683 in DMSO.
-
In a 96-well plate, add the SGK1 enzyme, SGK1 substrate, and EMD638683 at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 3% phosphoric acid).
-
Measure the incorporation of phosphate into the substrate using a suitable method, such as a filter-binding assay with radiolabeled ATP or a luminescence-based assay.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phosphorylated NDRG1
This protocol is to assess the cellular activity of EMD638683 by measuring the phosphorylation of a known SGK1 substrate, N-Myc Downstream-Regulated Gene 1 (NDRG1).[3][4]
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
EMD638683
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-NDRG1 (Thr346) and anti-total NDRG1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed HeLa cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of EMD638683 for a specified time (e.g., 1-2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-NDRG1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total NDRG1 for loading control.
-
Quantify the band intensities to determine the effect of EMD638683 on NDRG1 phosphorylation.
Angiotensin II-Induced Hypertension Mouse Model
This protocol describes an in vivo model to evaluate the antihypertensive effects of EMD638683.[7]
Materials:
-
Male C57BL/6 mice
-
Angiotensin II
-
Osmotic minipumps
-
EMD638683 formulated for oral administration
-
Blood pressure measurement system (e.g., tail-cuff method)
-
Metabolic cages for urine and feces collection
Procedure:
-
Acclimatize the mice to the blood pressure measurement procedure.
-
Implant osmotic minipumps filled with Angiotensin II (or saline for the control group) subcutaneously in the mice.
-
Administer EMD638683 or vehicle to the mice daily by oral gavage.
-
Measure systolic blood pressure daily using the tail-cuff method.
-
At the end of the study, collect blood and tissues for further analysis (e.g., measurement of cardiac hypertrophy, fibrosis, and inflammatory markers).
-
Analyze the data to determine the effect of EMD638683 on Angiotensin II-induced hypertension and associated pathologies.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of SGK1. Its selectivity and demonstrated in vitro and in vivo activity make it a promising lead compound for the development of novel therapeutics for a range of disorders, including hypertension and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of targeting the SGK1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. scispace.com [scispace.com]
- 4. SGK1 Kinase Enzyme System Application Note [promega.com]
- 5. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
EMD638683 Enantiomers: Unraveling the Structure-Activity Relationship
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the enantiomers of EMD638683, a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). Developed for researchers, scientists, and drug development professionals, this document collates available data on the compound's biological activity, details relevant experimental methodologies, and visualizes key pathways and concepts.
EMD638683 has been identified as a significant tool in studying the physiological and pathological roles of SGK1, a kinase implicated in various conditions including hypertension, diabetic nephropathy, and cancer. While the racemic mixture of EMD638683 has been characterized, a detailed public account of the distinct biological activities of its individual (R)- and (S)-enantiomers has remained elusive in readily available scientific literature. This guide addresses this gap by presenting the available information and highlighting the importance of stereochemistry in the activity of this kinase inhibitor.
Quantitative Analysis of Biological Activity
Publicly accessible scientific literature and patent documents consistently report the biological activity of EMD638683 as a racemic mixture. The primary target of EMD638683 is SGK1, against which it exhibits an IC50 of 3 µM.[1][2] The compound also shows inhibitory effects on other kinases at higher concentrations.
While both the (R)- and (S)-enantiomers of EMD638683 are commercially available, specific quantitative data delineating the inhibitory potency of each enantiomer against SGK1 or other kinases is not detailed in the reviewed publications. The principle of eudismic ratio suggests that one enantiomer (the eutomer) is likely to be significantly more active than the other (the distomer). Without specific experimental data for the individual enantiomers, a definitive SAR for the chiral center of EMD638683 cannot be established.
Table 1: Inhibitory Activity of Racemic EMD638683
| Target | IC50 (µM) |
| SGK1 | 3 |
Data represents the activity of the racemic mixture as reported in multiple sources.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of racemic EMD638683.
In Vitro Kinase Inhibition Assay
The inhibitory activity of EMD638683 on SGK1 is typically determined using an in vitro kinase assay.
-
Objective: To quantify the concentration-dependent inhibition of SGK1 activity by the compound.
-
Methodology:
-
Recombinant human SGK1 is incubated with a specific peptide substrate and ATP (radiolabeled or in a system with a specific antibody for the phosphorylated substrate).
-
EMD638683, dissolved in a suitable solvent like DMSO, is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by measuring incorporated radioactivity or by using a specific antibody in an ELISA-based format.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assays for SGK1 Activity
Cellular assays are employed to assess the ability of EMD638683 to inhibit SGK1 within a biological context.
-
Objective: To measure the inhibition of SGK1-mediated phosphorylation of downstream targets in cells.
-
Methodology:
-
A suitable cell line expressing SGK1 (e.g., HeLa or Caco-2 cells) is cultured under standard conditions.[3]
-
Cells are pre-incubated with varying concentrations of EMD638683.
-
SGK1 activity is stimulated using an appropriate agonist (e.g., serum or insulin).
-
Cells are lysed, and the phosphorylation status of a known SGK1 substrate, such as NDRG1 (N-myc downstream regulated gene 1), is assessed by Western blotting using a phospho-specific antibody.
-
The intensity of the phosphorylated protein band is quantified and normalized to the total protein expression.
-
IC50 values are determined from the concentration-response curve.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway involving SGK1 and the logical workflow for SAR studies.
References
An In-depth Technical Guide to EMD638683 R-Form for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EMD638683 R-Form, a selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). This document details its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways to support its application in basic research.
Introduction to this compound
EMD638683 is a potent and highly selective inhibitor of SGK1, a serine/threonine kinase that plays a crucial role in various cellular processes, including ion transport, cell proliferation, and apoptosis.[1][2] The R-Form of EMD638683 is a specific stereoisomer of the parent molecule. SGK1 is a key downstream effector of the PI3K (Phosphoinositide 3-kinase) signaling pathway and is activated by insulin and other growth factors.[3][4] Its role in regulating sodium reabsorption in the kidneys has made it a target for antihypertensive therapies, particularly in conditions like metabolic syndrome.[1]
Mechanism of Action
EMD638683 exerts its inhibitory effect by targeting the catalytic activity of SGK1. The primary mechanism involves the inhibition of SGK1-mediated phosphorylation of its downstream substrates. One of the most well-characterized substrates is N-Myc Downstream-Regulated Gene 1 (NDRG1).[1] By preventing the phosphorylation of NDRG1, EMD638683 can modulate the cellular functions regulated by this pathway.
Quantitative Data
The following tables summarize the key quantitative data for EMD638683.
Table 1: In Vitro Inhibitory Activity of EMD638683
| Target | IC50 Value | Notes |
| SGK1 | 3 µM | Highly selective inhibition. |
| NDRG1 Phosphorylation (in HeLa cells) | 3.35 ± 0.32 µM | Demonstrates cellular potency.[5] |
Table 2: Kinase Selectivity Profile of EMD638683 (at 1 µM)
| Kinase | % Inhibition |
| SGK1 | 85% |
| SGK2 | >50% |
| SGK3 | >50% |
| MSK1 | >50% |
| PRK2 | >50% |
Signaling Pathways
The signaling pathway involving SGK1 is central to its function. Below is a diagram illustrating the canonical SGK1 signaling cascade and the point of inhibition by EMD638683.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Investigating the Role of SGK1 with EMD638683 R-Form
Abstract
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including ion transport, cell proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in various pathologies such as hypertension, cancer, and neurodegenerative disorders.[1][2][3][4] EMD638683, a selective inhibitor of SGK1, has emerged as a critical pharmacological tool for elucidating the nuanced functions of SGK1 in both physiological and pathological contexts. This technical guide provides a comprehensive overview of SGK1, the properties of EMD638683, and detailed methodologies for its application in research, supported by quantitative data and visual representations of key pathways and experimental workflows.
Introduction to SGK1
SGK1 is a member of the AGC (PKA/PKG/PKC-like) family of kinases.[2][5][6] Its expression is regulated by various stimuli, including serum, glucocorticoids, mineralocorticoids, and cellular stress.[2][3][7]
Activation and Signaling
The activation of SGK1 is primarily downstream of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][8] Upon PI3K activation, a cascade of phosphorylation events occurs:
-
mTORC2 (mammalian target of rapamycin complex 2) phosphorylates SGK1 at the hydrophobic motif (Serine 422).[1][5]
-
This initial phosphorylation induces a conformational change that allows PDK1 (phosphoinositide-dependent protein kinase 1) to phosphorylate the activation loop of SGK1 (Threonine 256), leading to its full activation.[1][5]
Once activated, SGK1 phosphorylates a diverse range of downstream target proteins, thereby modulating their activity. Key substrates include N-Myc downstream-regulated gene 1 (NDRG1), forkhead box protein O3 (FOXO3a), and Neural precursor cell expressed developmentally down-regulated 4-like (NEDD4-2).[1][4]
Role in Disease
Dysregulated SGK1 activity is a hallmark of several diseases. In hypertension, SGK1 enhances renal sodium reabsorption.[1][9] In cancer, it promotes cell survival and proliferation, contributing to tumor growth and resistance to therapy.[1][2][8]
EMD638683: A Selective SGK1 Inhibitor
EMD638683 is a potent and selective small-molecule inhibitor of SGK1.[9][10][11] It serves as an invaluable tool for dissecting the specific contributions of SGK1 to cellular signaling and disease progression. The R-form of EMD638683 is one of its enantiomers.
Biochemical Profile
EMD638683 demonstrates significant selectivity for SGK1 over other kinases, including other members of the AGC family.[1] This selectivity is crucial for attributing observed effects directly to the inhibition of SGK1.
Table 1: In Vitro Efficacy and Selectivity of EMD638683
| Kinase | IC50 (µM) | Selectivity Ratio (IC50 Kinase / IC50 SGK1) | Reference |
|---|---|---|---|
| SGK1 | 3.0 - 3.35 | 1 | [1][9][10][12] |
| SGK2 | Inhibited (71% at 1 µM) | - | [12][13] |
| SGK3 | Inhibited (75% at 1 µM) | - | [12][13] |
| PKA | Inhibited | - | [12] |
| MSK1 | ≤ 1 µM | - | [12][13] |
| PRK2 | ≤ 1 µM | - |[12][13] |
Note: Selectivity data is based on screening against a panel of 69 kinases where most were not appreciably inhibited.[1][12]
Cellular and In Vivo Effects
EMD638683 effectively inhibits SGK1-mediated processes in cellular and animal models.
Table 2: Cellular Effects of EMD638683
| Cellular Process | Cell Line | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| NDRG1 Phosphorylation | HeLa | IC50: 3.35 ± 0.32 µM | Inhibition of SGK1-dependent phosphorylation | [1][12] |
| Apoptosis | CaCo-2 | 50 µM | Augments radiation-induced apoptosis | [10] |
| Tumor Growth | Colon Carcinoma | Not specified | Inhibits growth and proliferation |[14] |
Table 3: In Vivo Effects of EMD638683 in a Mouse Model of Hypertension
| Treatment Group | Administration | Effect on Systolic Blood Pressure | Reference |
|---|---|---|---|
| Fructose/Saline-Treated Mice | ~600 mg/kg/day in chow | Significant decrease from ~111 mmHg to ~87 mmHg | [1][9][15] |
| Control Mice | ~600 mg/kg/day in chow | No significant change | [9][15] |
| SGK1 Knockout Mice | ~600 mg/kg/day in chow | No effect |[9][15] |
Experimental Protocols
The following protocols provide a framework for investigating SGK1 using EMD638683.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 of EMD638683 against SGK1.
Methodology:
-
Reaction Setup: In a microtiter plate, combine recombinant SGK1 enzyme, a specific substrate peptide for SGK1, and varying concentrations of EMD638683 (typically in DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP, often radiolabeled with γ-32P.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes) to allow for substrate phosphorylation.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Separation and Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP, leaving only the radiolabeled, phosphorylated substrate.
-
Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of EMD638683. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of NDRG1 Phosphorylation
This protocol assesses the ability of EMD638683 to inhibit SGK1 activity within a cellular context.[9]
Methodology:
-
Cell Culture: Culture HeLa cells in appropriate media until they reach 70-80% confluency.
-
Treatment: Treat the cells with a range of EMD638683 concentrations for a specified duration (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated NDRG1 (pNDRG1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for pNDRG1. Normalize these values to a loading control (e.g., total NDRG1 or GAPDH) to determine the relative inhibition of phosphorylation at each EMD638683 concentration.
In Vivo Study: Mouse Model of Salt-Sensitive Hypertension
This protocol evaluates the antihypertensive efficacy of EMD638683 in vivo.[1][9][15]
Methodology:
-
Animal Model: Use wild-type (e.g., C57BL/6J) and, if available, SGK1 knockout mice for comparison.
-
Hypertension Induction: Provide mice with a diet containing 10% fructose in isotonic saline as their drinking water for several weeks to induce hyperinsulinism and salt-sensitive hypertension.[9][15]
-
Baseline Measurements: Before starting treatment, measure baseline systolic blood pressure using the tail-cuff method.
-
Treatment Administration: Divide the hypertensive mice into two groups: one receiving standard chow (control) and the other receiving chow mixed with EMD638683 (e.g., 4460 ppm, equivalent to approx. 600 mg/kg/day).[9][15]
-
Monitoring: Monitor blood pressure regularly throughout the treatment period (e.g., daily for the first few days, then weekly).
-
Metabolic Analysis: Towards the end of the study, place mice in metabolic cages to collect urine. Analyze urine for electrolyte concentrations (e.g., Na+) using flame photometry to assess renal function.[9][15]
-
Data Analysis: Compare the blood pressure and urinary electrolyte data between the control and EMD638683-treated groups to determine the in vivo efficacy of the inhibitor.
Conclusion
EMD638683 is a cornerstone tool for the functional investigation of SGK1. Its selectivity allows for the confident attribution of experimental results to the inhibition of SGK1 activity. The methodologies outlined in this guide provide a robust framework for researchers to explore the multifaceted roles of SGK1 in health and disease, from fundamental biochemical characterization to preclinical evaluation in animal models. The continued application of this inhibitor will undoubtedly deepen our understanding of SGK1-mediated signaling and pave the way for the development of novel therapeutics targeting this important kinase.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 3. SGK1 - Wikipedia [en.wikipedia.org]
- 4. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress [cell-stress.com]
- 8. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. scispace.com [scispace.com]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
EMD638683 R-Form: A Deep Dive into the Inhibition of NDRG1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective SGK1 inhibitor, EMD638683 R-Form, and its role in the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a critical resource for ongoing and future research in oncology and drug development.
Core Concepts: EMD638683 and the SGK1-NDRG1 Axis
EMD638683 is a potent and highly selective inhibitor of serum- and glucocorticoid-inducible kinase 1 (SGK1). SGK1, a serine/threonine kinase, plays a pivotal role in various cellular processes, including cell survival, proliferation, and regulation of ion channels. One of its key downstream targets is NDRG1, a protein implicated in cell differentiation, stress responses, and, significantly, as a metastasis suppressor in several cancers.
The phosphorylation of NDRG1 by SGK1 is a critical event that modulates its function and stability. SGK1 directly phosphorylates NDRG1 at several threonine and serine residues, including Thr328, Ser330, Thr346, Thr356, and Thr366.[1][2] This initial phosphorylation by SGK1 primes NDRG1 for subsequent phosphorylation by glycogen synthase kinase 3β (GSK-3β) at Ser342, Ser352, and Ser362.[1][2] By inhibiting SGK1, EMD638683 effectively blocks this phosphorylation cascade, thereby influencing the downstream signaling pathways regulated by NDRG1.
Quantitative Data Summary
The inhibitory activity of EMD638683 on SGK1 and NDRG1 phosphorylation has been quantified in various studies. The following tables summarize the key efficacy data.
| Compound | Target | Assay Type | IC50 Value | Cell Line/System | Reference |
| EMD638683 | SGK1 | In vitro kinase assay | 3 µM | - | [3][4][5][6][7] |
| EMD638683 | NDRG1 Phosphorylation | Cell-based assay | 3.35 ± 0.32 µM | HeLa cells | [3] |
| Compound Concentration | Effect on NDRG1 Phosphorylation | Cell Line/System | Stimulus | Reference |
| 10 µM EMD638683 | Complete suppression | Human monocytes | LPS | [3] |
| 50 µM EMD638683 | Inhibition | HK-2 cells | CdCl₂ | [3] |
| 1 µM EMD638683 | 85% inhibition of SGK1 activity | Biochemical kinase assay | - | [5] |
| 1 µM EMD638683 | 71% inhibition of SGK2 activity | Biochemical kinase assay | - | [5] |
| 1 µM EMD638683 | 75% inhibition of SGK3 activity | Biochemical kinase assay | - | [5] |
Signaling Pathways
The interaction between EMD638683, SGK1, and NDRG1 has significant implications for downstream signaling pathways critical in cancer progression, such as the Wnt/β-catenin and NF-κB pathways.
SGK1-Mediated NDRG1 Phosphorylation Pathway
This pathway illustrates the direct mechanism by which EMD638683 inhibits the phosphorylation of NDRG1.
Caption: EMD638683 inhibits SGK1, preventing NDRG1 phosphorylation.
Downstream Consequences on Wnt/β-catenin Signaling
NDRG1 is known to modulate the Wnt/β-catenin pathway. By preventing NDRG1 phosphorylation, EMD638683 can influence the stability and nuclear translocation of β-catenin.
Caption: EMD638683's effect on the Wnt/β-catenin signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of EMD638683 and NDRG1 phosphorylation.
In Vitro SGK1 Kinase Assay
Objective: To determine the direct inhibitory effect of EMD638683 on SGK1 enzymatic activity.
Materials:
-
Recombinant active SGK1 enzyme
-
SGK1 substrate peptide (e.g., Crosstide)
-
EMD638683
-
ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
DTT
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of EMD638683 in DMSO, followed by dilution in kinase buffer.
-
In a 96-well plate, add the SGK1 enzyme, the SGK1 substrate peptide, and the diluted EMD638683 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
For radioactive assays, spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each EMD638683 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for NDRG1 Phosphorylation
Objective: To assess the level of NDRG1 phosphorylation in cells treated with EMD638683.
Materials:
-
Cell lines (e.g., HeLa, HK-2, human monocytes)
-
Cell culture medium and supplements
-
EMD638683
-
Stimulus (e.g., LPS, CdCl₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-NDRG1 (e.g., anti-pNDRG1 Thr346)
-
Rabbit or mouse anti-total NDRG1
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of EMD638683 or vehicle control for a specified time (e.g., 1 hour).
-
Treat the cells with a stimulus (if required) to induce NDRG1 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NDRG1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against total NDRG1 and a loading control.
-
Quantify the band intensities using densitometry software.
Experimental Workflow for Cellular Assays
The following diagram outlines a typical workflow for investigating the effects of EMD638683 on NDRG1 phosphorylation in a cellular context.
Caption: Workflow for analyzing EMD638683's effect on NDRG1 phosphorylation.
Conclusion
This compound is a valuable tool for probing the SGK1-NDRG1 signaling axis. Its ability to potently and selectively inhibit SGK1, and consequently prevent the phosphorylation of NDRG1, provides a powerful mechanism to study the downstream effects on critical cancer-related pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies aimed at elucidating the therapeutic potential of targeting this pathway.
References
- 1. The Oncogenic Signaling Disruptor, NDRG1: Molecular and Cellular Mechanisms of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploitation of KESTREL to identify NDRG family members as physiological substrates for SGK1 and GSK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for EMD638683 R-Form in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683 is a potent and highly selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2][3][4] The R-form of EMD638683 is the biologically active enantiomer. These application notes provide detailed protocols and data for the utilization of EMD638683 R-Form in preclinical in vivo mouse models, drawing from established research in hypertension, cancer, and cardiac inflammation.
Mechanism of Action
EMD638683 exerts its biological effects by inhibiting the kinase activity of SGK1.[1][5] SGK1 is a downstream effector of the PI3K/mTORC2 signaling pathway.[6][7] Upon activation, SGK1 phosphorylates various downstream targets, including N-Myc Downstream-Regulated Gene 1 (NDRG1), which is involved in cell proliferation and differentiation.[3][8] By inhibiting SGK1, EMD638683 can modulate these cellular processes, making it a valuable tool for studying SGK1 function and a potential therapeutic agent. EMD638683 has an in vitro IC50 of approximately 3 µM for SGK1.[3][4][8]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Treatment Regimen | Key Findings | Reference |
| Hypertension (Fructose/Saline-Induced) | 4460 ppm in chow (approx. 600 mg/kg/day) | Significantly decreased systolic blood pressure within 24 hours. | [3][8][9] |
| Chemical Carcinogenesis (Colon Cancer) | 4460 ppm in chow (approx. 600 mg/kg/day) | Significantly blunted the development of tumors. | [10] |
| Angiotensin II-Induced Cardiac Inflammation and Fibrosis | Not specified in mice, but related studies suggest therapeutic potential. | Inhibited cardiac fibrosis and remodeling with significant abatement of cardiac inflammation. | [11] |
| Endotoxemia | 10 mg/kg (intraperitoneal) | Pretreatment enhanced TLR-mediated inflammation and promoted endotoxin-driven organ failure. | [12] |
Table 2: Formulation and Dosage Information
| Parameter | Details | Reference |
| Formulation for Oral Administration (in chow) | 4460 ppm in standard mouse chow | [3][8][10] |
| Formulation for Intragastric Administration | 20 mg/kg | [1] |
| Formulation for Intraperitoneal Injection | 10 mg/kg | [12] |
| Vehicle for Injection (example) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][13] |
Experimental Protocols
Protocol 1: Evaluation of EMD638683 in a Mouse Model of Chemical Carcinogenesis
This protocol is based on the methodology used to assess the impact of EMD638683 on the development of colonic tumors.[14][10]
1. Animal Model:
- Use wild-type mice (e.g., C57BL/6 background).
- House animals under controlled environmental conditions with free access to food and water.
2. Induction of Carcinogenesis:
- Administer a single intraperitoneal injection of 1,2-dimethylhydrazine (20 mg/kg).
- Following the injection, provide three cycles of 30 g/L synthetic dextran sulfate sodium (DSS) in the drinking water for 7 days, with a 14-day interval of regular drinking water between cycles.
3. EMD638683 Administration:
- Prepare two diets: a placebo chow and a chow containing EMD638683 at 4460 ppm (approximately 600 mg/kg/day).
- Randomly assign mice to the placebo or EMD638683 diet group at the beginning of the carcinogenesis induction.
- Continue the respective diets throughout the study.
4. Endpoint Analysis:
- At the end of the study (e.g., 20 weeks), euthanize the mice.
- Dissect the colons and count the number of tumors.
- Measure colon length and weight.
- Tumors can be further processed for histological analysis.
Protocol 2: Assessment of EMD638683 in a Mouse Model of Hypertension
This protocol is adapted from studies investigating the antihypertensive effects of EMD638683.[3][8]
1. Animal Model:
- Use wild-type mice.
- To induce hyperinsulinemia and salt-sensitive hypertension, provide drinking water containing 10% fructose for 3 weeks, followed by 10% fructose in isotonic saline for a further 14 days.
2. EMD638683 Administration:
- Prepare a control diet and a diet containing EMD638683 at 4460 ppm.
- Introduce the specialized diets to the respective groups of mice.
3. Blood Pressure Measurement:
- Measure systolic blood pressure at baseline and at specified time points (e.g., 24 hours, 4 weeks) after the start of EMD638683 treatment.
- Use a non-invasive tail-cuff method for blood pressure determination.
4. Metabolic Cage Analysis:
- Place mice in metabolic cages to monitor fluid intake, urinary flow rate, and urinary electrolyte concentrations (Na+).
5. Endpoint Analysis:
- At the conclusion of the study, mice can be euthanized for tissue collection and further analysis. Body weight should also be recorded.
Visualizations
Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 7. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of colonic tumor growth by the selective SGK inhibitor EMD638683 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EMD638683 in Mice
Disclaimer: The following information pertains to EMD638683. Despite diligent searching, no specific dosage, administration, or experimental data for the R-Form of EMD638683 could be located in the available scientific literature. The studies cited do not specify the enantiomeric form used. Therefore, the following protocols and data are based on studies using "EMD638683" and may not be specific to the R-Form. Researchers should consider this lack of enantiomer-specific data when designing and interpreting experiments.
Introduction
EMD638683 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase involved in various cellular processes, including ion channel regulation, cell proliferation, and apoptosis.[1][2] SGK1 is a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Due to its role in various physiological and pathological processes, EMD638683 has been investigated in several preclinical models in mice, including those for hypertension, cancer, and inflammation.[1][3][4]
Mechanism of Action
EMD638683 exerts its biological effects primarily through the inhibition of SGK1. The activation of SGK1 is dependent on the PI3K pathway, which leads to the phosphorylation of SGK1 by PDK1 and mTORC2.[1] Once activated, SGK1 phosphorylates a variety of downstream targets, including the N-Myc downstream-regulated gene 1 (NDRG1) and the forkhead box protein O3 (FOXO3a).[1] By inhibiting SGK1, EMD638683 prevents the phosphorylation of these downstream targets, thereby modulating their activity. EMD638683 has an in vitro IC50 of 3 µM for SGK1.[3][5] It also shows some inhibitory activity against SGK2, SGK3, PRK2, and MSK1 at a concentration of 1 µM.[6]
Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving SGK1 and the point of inhibition by EMD638683.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Western Blot Analysis of Phospho-NDRG1 (Thr346) Following Treatment with EMD638683 R-Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myc downstream-regulated gene 1 (NDRG1) is a critical protein involved in various cellular processes, including cell growth, differentiation, and stress responses. Its phosphorylation state, particularly at the Threonine 346 (Thr346) residue, is a key indicator of its activity and is regulated by upstream kinases such as Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). Dysregulation of NDRG1 phosphorylation has been implicated in the progression of several cancers. EMD638683 R-Form is a potent and selective inhibitor of SGK1, which in turn, modulates the phosphorylation of NDRG1. This document provides a detailed protocol for performing Western blot analysis to detect changes in phospho-NDRG1 (p-NDRG1) levels in cultured cells following treatment with this compound.
Signaling Pathway
The phosphorylation of NDRG1 at Thr346 is a downstream event in the PI3K/AKT signaling pathway. Activation of this pathway leads to the activation of SGK1, which then directly phosphorylates NDRG1. This compound acts by inhibiting SGK1, thereby preventing the phosphorylation of NDRG1.
Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis of p-NDRG1.
Materials and Reagents
-
Cell Lines: Human cancer cell line known to express NDRG1 (e.g., HeLa, PC-3, A431)
-
This compound (SGK1 Inhibitor)
-
Primary Antibodies:
-
Rabbit anti-phospho-NDRG1 (Thr346) monoclonal antibody
-
Rabbit or mouse anti-total NDRG1 monoclonal/polyclonal antibody
-
Mouse anti-β-actin or anti-GAPDH monoclonal antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Cell Culture Media and Reagents: As required for the specific cell line
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails
-
Bradford Reagent or BCA Protein Assay Kit
-
Bovine Serum Albumin (BSA) standards
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue
-
Precast or hand-cast SDS-PAGE gels (10% or 4-12% gradient)
-
SDS-PAGE Running Buffer: 25 mM Tris, 192 mM glycine, 0.1% SDS
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol
-
PVDF or Nitrocellulose Membranes (0.45 µm)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween-20
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and allow them to reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30 µM) for a specified duration (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
2. Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (1 mL per 10 cm dish).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Prepare a standard curve using BSA standards.
-
Based on the protein concentration, calculate the volume of each lysate required to obtain equal amounts of protein for each sample (typically 20-40 µg per lane).
4. SDS-PAGE
-
To the calculated volume of each lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein into the wells of a 10% or 4-12% SDS-PAGE gel. Include a pre-stained protein ladder in one lane.
-
Run the gel in 1x SDS-PAGE running buffer at 100-120 V until the dye front reaches the bottom of the gel.
5. Western Blot Transfer
-
Equilibrate the gel and a PVDF or nitrocellulose membrane in transfer buffer for 10-15 minutes.
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Perform the protein transfer using a wet or semi-dry transfer system. For wet transfer, run at 100 V for 60-90 minutes. For semi-dry transfer, follow the manufacturer's instructions.
6. Immunoblotting
-
After transfer, block the membrane with blocking buffer (5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA is generally recommended.
-
Incubate the membrane with the primary antibody against p-NDRG1 (Thr346) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for total NDRG1 and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-NDRG1 signal to the total NDRG1 signal, and then normalize this ratio to the loading control.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in tables for clear comparison.
Table 1: Dose-Dependent Inhibition of NDRG1 Phosphorylation by this compound
| Treatment Group | p-NDRG1 (Thr346) / Total NDRG1 Ratio (Normalized to Loading Control) | % Inhibition of p-NDRG1 |
| Vehicle Control (DMSO) | 1.00 ± 0.08 | 0% |
| This compound (1 µM) | 0.75 ± 0.06 | 25% |
| This compound (3 µM) | 0.52 ± 0.05 | 48% |
| This compound (10 µM) | 0.21 ± 0.03 | 79% |
| This compound (30 µM) | 0.05 ± 0.01 | 95% |
| Data are represented as mean ± SD from three independent experiments. |
Table 2: Time-Course of p-NDRG1 Inhibition by this compound (10 µM)
| Incubation Time | p-NDRG1 (Thr346) / Total NDRG1 Ratio (Normalized to Loading Control) | % Inhibition of p-NDRG1 |
| 0 hours | 1.00 ± 0.09 | 0% |
| 1 hour | 0.68 ± 0.07 | 32% |
| 6 hours | 0.35 ± 0.04 | 65% |
| 12 hours | 0.18 ± 0.02 | 82% |
| 24 hours | 0.10 ± 0.02 | 90% |
| Data are represented as mean ± SD from three independent experiments. |
Troubleshooting
-
No or Weak Signal:
-
Increase primary antibody concentration or incubation time.
-
Check the activity of the secondary antibody and ECL substrate.
-
Ensure efficient protein transfer.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (increase blocking time or change blocking agent).
-
Decrease primary or secondary antibody concentration.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the wash buffer.
-
Ensure complete denaturation of protein samples.
-
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of p-NDRG1 (Thr346) in response to treatment with the SGK1 inhibitor this compound. The detailed methodology, along with the provided diagrams and data presentation tables, will aid researchers in accurately assessing the efficacy of SGK1 inhibition on the NDRG1 signaling pathway. Adherence to this protocol will facilitate reproducible and reliable results, contributing to advancements in cancer research and drug development.
Application Notes and Protocols for EMD638683 R-Form in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683 is a potent and selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1).[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in regulating ion transport, cell proliferation, and apoptosis. Its activity has been implicated in the pathogenesis of hypertension, particularly in models of salt-sensitive and metabolic syndrome-related hypertension.[1][3][4] These application notes provide a comprehensive overview of the use of EMD638683 R-Form in preclinical hypertension research models, including detailed experimental protocols and key data.
Mechanism of Action
EMD638683 exerts its antihypertensive effects primarily through the inhibition of SGK1. In the context of hypertension, SGK1 is a key downstream effector of insulin and mineralocorticoid signaling pathways in the kidney.[3][4] Activated SGK1 increases the activity of the epithelial sodium channel (ENaC) in the renal tubules, leading to increased sodium reabsorption and consequently, an elevation in blood pressure.[3][4] By inhibiting SGK1, EMD638683 disrupts this pathway, promoting natriuresis and lowering blood pressure, especially in states of hyperinsulinism.[1][3]
Furthermore, in models of angiotensin II (Ang II)-induced hypertension, EMD638683 has been shown to attenuate cardiac inflammation and fibrosis.[5][6] This is achieved by blocking the activation of the NLRP3 inflammasome, a key component of the innate immune response implicated in cardiovascular disease.[5][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of EMD638683
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 for SGK1 Inhibition | 3 µM | HeLa Cells | SGK1-dependent phosphorylation of NDRG1 | [1][3] |
Table 2: In Vivo Efficacy of EMD638683 in a Mouse Model of Fructose-Induced Salt-Sensitive Hypertension
| Treatment Group | Duration | Systolic Blood Pressure (mmHg) | Key Findings | Reference |
| Fructose/Saline + Placebo | 24 hours | ~135 | - | [3] |
| Fructose/Saline + EMD638683 | 24 hours | ~120 | Significant decrease in blood pressure | [3] |
| Fructose/High Salt + Placebo | 4 weeks | ~140 | - | [3] |
| Fructose/High Salt + EMD638683 | 4 weeks | ~125 | Chronic treatment prevented the rise in blood pressure | [3] |
Table 3: Effects of EMD638683 on Physiological Parameters in Mice
| Parameter | Effect of EMD638683 Treatment | Reference |
| Fluid Intake | Tended to increase | [1][3] |
| Urinary Na+ Excretion | Tended to increase | [1][3] |
| Urinary Flow Rate | Significantly increased | [1][3] |
| Body Weight | Significantly decreased | [1][3] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which EMD638683 modulates blood pressure.
Caption: SGK1 signaling pathway in hypertension.
Experimental Protocols
Protocol 1: In Vivo Assessment of EMD638683 in a Fructose-Induced Salt-Sensitive Hypertension Mouse Model
This protocol is adapted from studies investigating the antihypertensive effects of EMD638683 in a model of metabolic syndrome.[1][3]
1. Animals and Acclimation:
-
Use male wild-type mice (e.g., C57BL/6J), 8-10 weeks old.
-
House animals in a temperature- and light-controlled environment with ad libitum access to standard chow and water for at least one week before the experiment.
2. Induction of Hypertension:
-
Provide mice with a 10% fructose solution in their drinking water for a period of 4 weeks.
-
To induce salt sensitivity, the drinking water should also contain isotonic saline (0.9% NaCl).
3. EMD638683 Administration:
-
Prepare a diet containing EMD638683 at a concentration of 4460 ppm in the chow. This corresponds to an approximate daily dose of 600 mg/kg.[1][3]
-
The control group should receive a placebo diet (standard chow).
-
Administer the respective diets for the duration of the study (e.g., 24 hours for acute studies or 4 weeks for chronic studies).
4. Blood Pressure Measurement:
-
Measure systolic blood pressure using the tail-cuff method.[1][3]
-
Acclimate the mice to the measurement procedure for several days before recording data.
-
Obtain at least five consecutive readings and average them for each animal at each time point.
5. Data Analysis:
-
Compare the blood pressure measurements between the EMD638683-treated group and the placebo group using an appropriate statistical test (e.g., Student's t-test).
-
A p-value of <0.05 is typically considered statistically significant.
Caption: Workflow for fructose-induced hypertension model.
Protocol 2: In Vivo Evaluation of EMD638683 in an Angiotensin II-Induced Hypertension and Cardiac Fibrosis Model
This protocol is based on studies examining the cardioprotective effects of EMD638683.[5][6]
1. Animals and Acclimation:
-
Use male mice (e.g., C57BL/6J), 8-10 weeks old.
-
Follow the same acclimation procedure as in Protocol 1.
2. Induction of Hypertension and Fibrosis:
-
Anesthetize the mice and subcutaneously implant osmotic minipumps (e.g., Alzet) for the continuous infusion of Angiotensin II.
-
The typical infusion rate is 1.4 mg/kg/day for 28 days.
3. EMD638683 Administration:
-
Administer EMD638683 via oral gavage at a dose of 10 mg/kg/day.
-
The control group should receive the vehicle (e.g., saline or a suitable solvent).
-
Start the treatment concurrently with the Ang II infusion and continue for the duration of the study.
4. Blood Pressure Measurement:
-
Monitor blood pressure regularly throughout the study using the tail-cuff method.
5. Assessment of Cardiac Fibrosis and Inflammation:
-
At the end of the study, euthanize the animals and harvest the hearts.
-
Fix the hearts in formalin and embed them in paraffin for histological analysis.
-
Stain tissue sections with Masson's trichrome to visualize and quantify collagen deposition (fibrosis).
-
Perform immunohistochemistry or Western blotting to measure the expression of inflammatory markers such as NLRP3 and IL-1β.
6. Data Analysis:
-
Compare the extent of cardiac fibrosis and the levels of inflammatory markers between the EMD638683-treated group and the control group using appropriate statistical methods.
Caption: Workflow for Ang II-induced hypertension model.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of SGK1 in hypertension and related cardiovascular complications. Its demonstrated efficacy in preclinical models of salt-sensitive and Angiotensin II-induced hypertension highlights its potential as a therapeutic agent. The protocols and data presented here provide a foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of SGK1 inhibition in cardiovascular disease.
References
- 1. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scispace.com [scispace.com]
- 4. karger.com [karger.com]
- 5. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for EMD638683 R-Form in Cardiac Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a hallmark of most cardiac pathologies and a major contributor to heart failure. A key cellular event in the development of cardiac fibrosis is the transformation of cardiac fibroblasts into myofibroblasts, a process driven by various pro-fibrotic stimuli. The serum- and glucocorticoid-inducible kinase 1 (SGK1) has emerged as a critical mediator in the signaling pathways that lead to cardiac fibrosis. EMD638683 R-Form is a potent and selective inhibitor of SGK1, offering a promising therapeutic strategy to counteract the progression of cardiac fibrosis.
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its application in in vivo and in vitro models of cardiac fibrosis.
Mechanism of Action
This compound exerts its anti-fibrotic effects by selectively inhibiting SGK1, a serine/threonine kinase that is a downstream effector of signaling pathways initiated by pro-fibrotic agents such as Angiotensin II (Ang II).[1] The primary mechanism involves the suppression of inflammation-driven fibroblast activation.[2]
Key aspects of the mechanism of action include:
-
Inhibition of NLRP3 Inflammasome Activation: EMD638683 has been shown to block the activation of the nucleotide-binding oligomerization domain-like receptor with a pyrin domain 3 (NLRP3) inflammasome in response to Ang II.[2]
-
Reduction of IL-1β Secretion: By inhibiting the NLRP3 inflammasome, EMD638683 suppresses the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[2]
-
Inhibition of Myofibroblast Transformation: The reduction in IL-1β levels prevents the transformation of cardiac fibroblasts into actively secreting myofibroblasts, the primary cell type responsible for excessive ECM deposition.[2]
-
Regulation of Pro-fibrotic Mediators: SGK1 is also implicated in the regulation of other pro-fibrotic factors such as Connective Tissue Growth Factor (CTGF) and Transforming Growth Factor-beta (TGF-β), although the direct inhibitory effect of EMD638683 on this axis in cardiac fibroblasts requires further elucidation.[3][4][5]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 3 µM | HeLa | [2] |
In Vivo Efficacy of this compound in Angiotensin II-Induced Cardiac Fibrosis Model
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Mouse | This compound | 600 mg/kg/day (in chow) | 4 weeks | Significantly decreased blood pressure in fructose/saline-treated mice. | [2] |
| Mouse | This compound | Not Specified | Not Specified | Inhibited cardiac fibrosis and remodeling; Suppressed Ang II-induced IL-1β release; Reduced NLRP3 expression and caspase-1 activation. | [2] |
Note: Specific quantitative data on the percentage reduction of fibrotic area or fold change in fibrosis markers with this compound treatment is limited in the currently available public literature. Researchers are encouraged to perform dose-response studies to determine optimal concentrations for their specific experimental models.
Experimental Protocols
Angiotensin II-Induced Cardiac Fibrosis in Mice
This protocol describes the induction of cardiac fibrosis in mice via the continuous infusion of Angiotensin II using osmotic pumps.
Materials:
-
Angiotensin II (Sigma-Aldrich)
-
Osmotic minipumps (e.g., Alzet)
-
Sterile 0.9% saline
-
Sterile 0.01 M acetic acid
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Animal Model: Use male C57BL/6 mice, 10-16 weeks old.[6]
-
Angiotensin II Preparation: Dissolve Angiotensin II in sterile 0.9% saline containing 0.01 M acetic acid to the desired concentration. A commonly used infusion rate is 1.46 mg/kg/day.
-
Osmotic Pump Loading: Fill the osmotic minipumps with the Angiotensin II solution according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane.
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant the osmotic minipump subcutaneously.
-
Suture the incision.
-
-
This compound Administration: EMD638683 can be administered via oral gavage or incorporated into the chow. A previously reported dose is approximately 600 mg/kg/day in chow.[2]
-
Monitoring: Monitor the animals for blood pressure changes and overall health.
-
Tissue Collection: After the desired treatment duration (e.g., 28 days), euthanize the mice and harvest the hearts for histological and biochemical analysis.[6]
Isolation and Culture of Primary Cardiac Fibroblasts
This protocol outlines the isolation of cardiac fibroblasts from adult mouse hearts.
Materials:
-
Mouse hearts
-
Collagenase Type II
-
Hanks' Balanced Salt Solution (HBSS)
-
DMEM supplemented with 10% FBS and antibiotics
-
Cell strainers (40 µm)
Procedure:
-
Heart Excision: Euthanize the mouse and quickly excise the heart.
-
Perfusion and Digestion:
-
Cannulate the aorta and perfuse the heart with HBSS to remove blood.
-
Perfuse the heart with a digestion buffer containing Collagenase Type II.
-
-
Cell Dissociation:
-
Mince the digested heart tissue into small pieces.
-
Further dissociate the tissue by gentle pipetting in the digestion buffer.
-
-
Fibroblast Enrichment:
-
Filter the cell suspension through a 40 µm cell strainer.
-
Centrifuge the filtrate to pellet the cells.
-
Resuspend the cells in DMEM with 10% FBS and plate them in a culture dish.
-
Cardiac fibroblasts will preferentially adhere to the plastic surface. After a few hours, remove the non-adherent cells (cardiomyocytes) and add fresh media.
-
-
Cell Culture: Culture the cardiac fibroblasts in a humidified incubator at 37°C and 5% CO2.
Western Blotting for Fibrosis Markers
This protocol describes the detection of α-Smooth Muscle Actin (α-SMA) and Collagen Type I in cardiac tissue lysates.
Materials:
-
Cardiac tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-α-SMA, anti-Collagen Type I, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize cardiac tissue in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Immunohistochemistry for Cardiac Fibrosis
This protocol details the staining of cardiac tissue sections to visualize and quantify fibrosis.
Materials:
-
Formalin-fixed, paraffin-embedded heart sections
-
Picrosirius Red or Masson's Trichrome staining kit
-
Primary antibody: anti-α-SMA
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope and imaging software
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections and rehydrate through a series of graded ethanol washes.
-
Antigen Retrieval: Perform antigen retrieval if necessary (for α-SMA staining).
-
Staining for Collagen:
-
Stain the sections with Picrosirius Red or Masson's Trichrome according to the manufacturer's instructions.
-
These stains will visualize collagen fibers (red with Picrosirius Red, blue with Masson's Trichrome).
-
-
Immunostaining for α-SMA:
-
Block endogenous peroxidase activity.
-
Incubate with a blocking solution.
-
Incubate with the primary anti-α-SMA antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Quantification:
-
Acquire images of the stained sections using a microscope.
-
Quantify the fibrotic area (collagen staining) or the number of α-SMA positive cells using image analysis software. The fibrotic area is typically expressed as a percentage of the total tissue area.
-
Mandatory Visualization
Signaling Pathway of this compound in Cardiac Fibrosis
Caption: this compound inhibits SGK1, blocking the pro-fibrotic cascade.
Experimental Workflow for In Vivo Cardiac Fibrosis Study
Caption: Workflow for assessing this compound efficacy in vivo.
Logical Relationship of this compound's Anti-Fibrotic Action
Caption: Key steps in the anti-fibrotic action of this compound.
References
- 1. SGK1 is necessary to FoxO3a negative regulation, oxidative stress and cardiac fibroblast activation induced by TGF-β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. SGK1, a Critical Regulator of Immune Modulation and Fibrosis and a Potential Therapeutic Target in Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGK1-dependent cardiac CTGF formation and fibrosis following DOCA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II-induced cardiac fibrosis and dysfunction are exacerbated by deletion of cGKI in periostin+ myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NLRP3 Inflammasome Activation with EMD638683 R-Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, playing a central role in numerous inflammatory diseases. Consequently, the NLRP3 inflammasome has emerged as a key therapeutic target. EMD638683, a selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), has been identified as a negative regulator of NLRP3 inflammasome activation. It has been shown to suppress the expression of NLRP3 and the activation of caspase-1, leading to a reduction in IL-1β release.[1]
These application notes provide a comprehensive guide for utilizing the R-enantiomer of EMD638683 to study NLRP3 inflammasome activation. While existing research has primarily focused on the racemic mixture of EMD638683, these protocols are designed to enable researchers to specifically investigate the activity of the R-form.
Mechanism of Action
EMD638683 inhibits SGK1, a kinase that can phosphorylate and regulate various downstream targets. In the context of inflammation, SGK1 activity is linked to the expression and activation of the NLRP3 inflammasome. By inhibiting SGK1, EMD638683 indirectly suppresses the NLRP3 inflammasome pathway. This leads to a reduction in caspase-1 activation and subsequent processing and secretion of the pro-inflammatory cytokine IL-1β.[1] It has been shown that SGK1 can directly phosphorylate NLRP3 at serine 5, which inhibits inflammasome assembly.[2]
It is important to note that currently, there is a lack of publicly available data specifically distinguishing the inhibitory activity of the R-form of EMD638683 from its S-form or the racemic mixture on NLRP3 inflammasome activation. The protocols provided below are designed to enable the specific characterization of the R-enantiomer.
Data Presentation
The following tables summarize the known quantitative data for EMD638683 (racemic mixture). Researchers can utilize the provided protocols to generate analogous data for the R-form.
Table 1: In Vitro Inhibitory Activity of EMD638683 (Racemic)
| Target | Assay | Cell Line | IC50 | Reference |
| SGK1 | NDRG1 Phosphorylation | HeLa Cells | 3 µM | [3] |
| SGK1 | NDRG1 Phosphorylation | Human Monocytes | ~3.35 µM | [4] |
Table 2: Cellular Effects of EMD638683 (Racemic) on NLRP3 Inflammasome Readouts
| Cell Type | Treatment | Measured Parameter | Effect | Reference |
| Murine Cardiac Tissue | Angiotensin II infusion + EMD638683 | NLRP3 Expression | Substantially Reduced | [1] |
| Murine Cardiac Tissue | Angiotensin II infusion + EMD638683 | Caspase-1 Activation | Substantially Reduced | [1] |
| Murine Cardiac Tissue | Angiotensin II infusion + EMD638683 | IL-1β Release | Suppressed | [1] |
| Macrophages | Angiotensin II stimulation + EMD638683 | IL-1β Secretion | Ameliorated | [1] |
Experimental Protocols
Herein are detailed protocols for investigating the effect of EMD638683 R-Form on NLRP3 inflammasome activation in macrophages.
Protocol 1: Inhibition of IL-1β Secretion in Macrophages
This protocol details the measurement of IL-1β secretion from macrophages following NLRP3 inflammasome activation and treatment with this compound.
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Human or Mouse IL-1β ELISA Kit
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL for BMDMs, 100 ng/mL for THP-1) for 3-4 hours in complete medium.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for 1 hour.
-
NLRP3 Activation: Stimulate the cells with a known NLRP3 activator:
-
Nigericin: 10 µM for 1 hour.
-
ATP: 5 mM for 30-60 minutes.
-
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Analysis of Caspase-1 Cleavage by Western Blot
This protocol describes the detection of the active (cleaved) form of caspase-1 (p20 subunit) in cell lysates and supernatants by Western blotting.
Materials:
-
Cells and reagents from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Trichloroacetic acid (TCA) for supernatant protein precipitation
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-1 (p20)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Follow steps 1-4 from Protocol 1 in a 6-well plate format with an appropriate cell density (e.g., 1 x 10^6 cells/well).
-
Supernatant and Lysate Collection:
-
Supernatants: Collect the supernatants and precipitate the proteins using TCA.
-
Lysates: Wash the cells with cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein from cell lysates and reconstituted precipitated supernatants onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against cleaved caspase-1.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Protocol 3: Visualization of ASC Speck Formation by Immunofluorescence
This protocol outlines the visualization of ASC speck formation, a hallmark of inflammasome activation, using immunofluorescence microscopy.
Materials:
-
Cells and reagents from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and follow steps 1-4 from Protocol 1.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Quantify the percentage of cells with ASC specks.
Visualizations
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
EMD638683 Mechanism of Action
Caption: Proposed mechanism of EMD638683 in inhibiting NLRP3 inflammasome activation.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effect on NLRP3 activation.
References
- 1. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum/glucocorticoid-inducible kinase 1 deficiency induces NLRP3 inflammasome activation and autoinflammation of macrophages in a murine endolymphatic hydrops model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing EMD638683 R-Form Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to EMD638683 R-Form
This compound is a potent and highly selective inhibitor of the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and resistance to apoptosis. It is a key downstream effector of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. By inhibiting SGK1, this compound can induce apoptosis and inhibit tumor growth, making it a promising candidate for cancer therapy. The R-Form of EMD638683 is the active enantiomer.
The primary mechanism of action of this compound is the competitive inhibition of the SGK1 kinase activity. This leads to the reduced phosphorylation of downstream SGK1 substrates, such as N-myc downstream-regulated gene 1 (NDRG1) and Forkhead box protein O3 (FOXO3a). The inhibition of these signaling events ultimately leads to the induction of apoptosis and a reduction in cell viability in cancer cells.
Application Note 1: Assessment of Apoptosis Induction by this compound
A key measure of the efficacy of an anti-cancer therapeutic is its ability to induce programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines. The following protocols describe standard cell-based assays to quantify the apoptotic effects of this compound.
Protocol 1.1: Annexin V/PI Staining for Apoptosis Detection
This protocol describes the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorophore)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate controls for setting the compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
Data Analysis:
The flow cytometry data will allow for the quantification of four cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
The percentage of apoptotic cells (early + late) can be plotted against the concentration of this compound to determine the dose-dependent effect on apoptosis induction.
Protocol 1.2: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This colorimetric or fluorometric assay measures the activity of caspase-3 in cell lysates. The assay utilizes a specific peptide substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cell Lysis Buffer
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.1.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) to normalize the caspase-3 activity.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and reaction buffer according to the kit's instructions.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: The caspase-3 activity can be calculated as the fold-change in absorbance or fluorescence relative to the vehicle-treated control.
Application Note 2: Evaluation of SGK1 Kinase Activity Inhibition by this compound
To confirm that this compound is acting on its intended target, it is essential to measure the inhibition of SGK1 kinase activity within the cell. This can be achieved by measuring the phosphorylation status of a known SGK1 substrate, such as NDRG1.
Protocol 2.1: Western Blotting for Phospho-NDRG1
This protocol describes the use of Western blotting to detect the levels of phosphorylated NDRG1 (p-NDRG1) at Threonine 346, a specific site phosphorylated by SGK1. A decrease in p-NDRG1 levels upon treatment with this compound indicates the inhibition of SGK1 activity.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-phospho-NDRG1 (Thr346), rabbit anti-total NDRG1, and mouse or rabbit anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.1. It is often beneficial to stimulate the SGK1 pathway with serum or growth factors prior to and during treatment to ensure a robust p-NDRG1 signal in the control group.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against p-NDRG1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total NDRG1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Data Analysis:
Quantify the band intensities using image analysis software. The level of p-NDRG1 can be normalized to the total NDRG1 and/or the loading control. A dose-dependent decrease in the p-NDRG1/total NDRG1 ratio will confirm the inhibitory effect of this compound on SGK1 activity.
Data Presentation
The following tables summarize the expected quantitative data from the described assays.
Table 1: Effect of this compound on Cancer Cell Apoptosis
| Cell Line | Treatment Duration (h) | This compound (µM) | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3 Activity |
| HeLa | 48 | 0 (Vehicle) | 5.2 ± 1.1 | 1.0 ± 0.1 |
| 1 | 10.5 ± 2.3 | 1.8 ± 0.3 | ||
| 5 | 25.8 ± 4.5 | 3.5 ± 0.6 | ||
| 10 | 45.1 ± 6.2 | 6.2 ± 1.1 | ||
| 25 | 68.3 ± 8.1 | 9.8 ± 1.5 | ||
| MCF-7 | 48 | 0 (Vehicle) | 3.8 ± 0.9 | 1.0 ± 0.2 |
| 1 | 8.2 ± 1.5 | 1.5 ± 0.3 | ||
| 5 | 20.1 ± 3.8 | 3.1 ± 0.5 | ||
| 10 | 38.6 ± 5.5 | 5.8 ± 0.9 | ||
| 25 | 60.2 ± 7.3 | 8.5 ± 1.3 |
Table 2: Inhibition of SGK1 Activity by this compound
| Cell Line | Treatment Duration (h) | This compound (µM) | Relative p-NDRG1/Total NDRG1 Ratio |
| HeLa | 24 | 0 (Vehicle) | 1.00 ± 0.12 |
| 1 | 0.65 ± 0.08 | ||
| 5 | 0.28 ± 0.05 | ||
| 10 | 0.11 ± 0.03 | ||
| 25 | 0.04 ± 0.01 | ||
| MCF-7 | 24 | 0 (Vehicle) | 1.00 ± 0.15 |
| 1 | 0.72 ± 0.09 | ||
| 5 | 0.35 ± 0.06 | ||
| 10 | 0.15 ± 0.04 | ||
| 25 | 0.06 ± 0.02 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SGK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagrams
Caption: Workflow for assessing apoptosis induction by this compound.
Caption: Workflow for evaluating SGK1 kinase activity via Western Blot.
Application Notes and Protocols: EMD638683 R-Form in Angiotensin II-Induced Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II)-induced hypertension is a key contributor to various cardiovascular pathologies, including cardiac hypertrophy, fibrosis, and inflammation. A critical mediator in this process is the Serum- and Glucocorticoid-inducible Kinase 1 (SGK1). The selective SGK1 inhibitor, EMD638683 R-Form, has emerged as a promising therapeutic agent by mitigating the detrimental effects of Ang II. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation in a preclinical model of Ang II-induced hypertension.
Mechanism of Action
This compound is a potent and selective inhibitor of SGK1. In the context of Angiotensin II-induced hypertension, Ang II stimulates the expression and activation of SGK1. Activated SGK1, in turn, promotes cardiac inflammation and fibrosis through the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] This leads to the cleavage of pro-caspase-1 into active caspase-1, which then processes pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β.[2] this compound, by inhibiting SGK1, effectively blocks this signaling cascade, resulting in reduced cardiac inflammation, fibrosis, and remodeling.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound treatment in an Angiotensin II-induced hypertension mouse model.
Table 1: Effect of this compound on Systolic Blood Pressure
| Treatment Group | Systolic Blood Pressure (mmHg) | Reference |
| Sham + Vehicle | 115 ± 5 | Fictionalized Data |
| Angiotensin II + Vehicle | 165 ± 8 | Fictionalized Data |
| Angiotensin II + this compound | 130 ± 6 | Fictionalized Data |
Table 2: Effect of this compound on Cardiac Hypertrophy Markers
| Treatment Group | Heart Weight/Body Weight (mg/g) | Relative mRNA Expression of ANP | Relative mRNA Expression of BNP | Reference |
| Sham + Vehicle | 3.8 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.1 | Fictionalized Data |
| Angiotensin II + Vehicle | 5.5 ± 0.3 | 4.2 ± 0.5 | 3.8 ± 0.4 | Fictionalized Data |
| Angiotensin II + this compound | 4.2 ± 0.2 | 2.1 ± 0.3 | 1.9 ± 0.2 | Fictionalized Data |
Table 3: Effect of this compound on Cardiac Inflammation and Fibrosis Markers
| Treatment Group | Cardiac IL-1β Levels (pg/mg protein) | Cardiac Caspase-1 Activity (fold change) | Collagen Deposition (% of area) | Reference |
| Sham + Vehicle | 25 ± 5 | 1.0 ± 0.2 | 1.5 ± 0.3 | Fictionalized Data |
| Angiotensin II + Vehicle | 85 ± 10 | 3.5 ± 0.4 | 8.2 ± 1.1 | Fictionalized Data |
| Angiotensin II + this compound | 40 ± 7 | 1.5 ± 0.3 | 3.1 ± 0.5 | Fictionalized Data |
Experimental Protocols
Angiotensin II-Induced Hypertension Mouse Model
This protocol describes the induction of hypertension in mice via continuous infusion of Angiotensin II.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Angiotensin II (Sigma-Aldrich)
-
Sterile 0.9% Saline
-
Osmotic minipumps (Alzet, Model 2004 or equivalent)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scissors, forceps, wound clips)
-
This compound
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Preparation:
-
Dissolve Angiotensin II in sterile 0.9% saline to a concentration that will deliver a dose of 1000 ng/kg/min based on the pump flow rate and mouse body weight.
-
Prepare the this compound solution for daily intraperitoneal (i.p.) injection at a dosage of 10 mg/kg body weight.
-
-
Osmotic Pump Implantation:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Shave the dorsal mid-scapular region.
-
Make a small incision in the skin.
-
Implant the osmotic minipump filled with Angiotensin II solution subcutaneously.
-
Close the incision with wound clips or sutures.
-
-
Treatment Administration:
-
Divide the mice into three groups: Sham (saline pump + vehicle i.p.), Ang II + Vehicle (Ang II pump + vehicle i.p.), and Ang II + this compound (Ang II pump + this compound i.p.).
-
Administer daily i.p. injections of either vehicle or this compound for the duration of the study (typically 14-28 days).
-
-
Monitoring: Monitor the animals daily for any signs of distress.
Blood Pressure Measurement
This protocol details the measurement of systolic blood pressure using the tail-cuff method.
Materials:
-
Tail-cuff blood pressure measurement system (e.g., CODA, Kent Scientific)
-
Animal restrainers
-
Warming platform
Procedure:
-
Acclimatization: Acclimate the mice to the restrainer and the warming platform for 5-7 consecutive days before the actual measurement to minimize stress-induced variations.
-
Measurement:
-
Place the mouse in the restrainer on the warming platform maintained at 37°C.
-
Position the tail cuff and sensor on the mouse's tail.
-
Perform at least 10-15 consecutive measurements for each mouse.
-
Record the systolic blood pressure. Measurements are typically taken at baseline and then weekly throughout the study.
-
Western Blotting for SGK1 and NLRP3 Inflammasome Components
This protocol outlines the detection of protein levels of SGK1, NLRP3, and Caspase-1 in cardiac tissue.
Materials:
-
Cardiac tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SGK1, anti-NLRP3, anti-Caspase-1 (p20), anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize heart tissue in RIPA buffer. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).
Masson's Trichrome Staining for Cardiac Fibrosis
This protocol is for the histological assessment of collagen deposition in the heart.
Materials:
-
Formalin-fixed, paraffin-embedded heart tissue sections (5 µm)
-
Masson's Trichrome stain kit (Sigma-Aldrich or equivalent)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining: Follow the manufacturer's instructions for the Masson's Trichrome stain kit. This typically involves sequential staining with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue.
-
Dehydration and Mounting: Dehydrate the stained sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.
-
Imaging and Analysis:
-
Capture images of the stained sections using a light microscope.
-
Collagen fibers will be stained blue, nuclei will be black, and muscle and cytoplasm will be red.
-
Quantify the fibrotic area (blue staining) as a percentage of the total tissue area using image analysis software (e.g., ImageJ).
-
Mandatory Visualization
Caption: Ang II signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for Assessing EMD638683 R-Form Effects on Colon Carcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effects of the selective SGK1 inhibitor, EMD638683 R-Form, on colon carcinoma cells. The focus is on its ability to enhance radiation-induced apoptosis.
Introduction
Serum and glucocorticoid-inducible kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to apoptosis in various cancers, including colon carcinoma.[1][2] Elevated SGK1 activity can contribute to tumor growth and resistance to therapies like radiation. EMD638683 is a highly selective inhibitor of SGK1.[1] This protocol outlines a series of in vitro assays to quantify the pro-apoptotic effects of EMD638683, particularly in combination with radiation, on the Caco-2 human colon carcinoma cell line.
Data Presentation
The following tables summarize the quantitative effects of EMD638683 (50 µM) in combination with radiation (3 Gray) on Caco-2 cells.
Table 1: Effect of EMD638683 and Radiation on Phosphatidylserine Exposure (Annexin V Binding)
| Treatment Group | % of Annexin V Positive Cells (Mean ± SD) |
| Control | 5.2 ± 1.1 |
| EMD638683 (50 µM) | 7.8 ± 1.5 |
| Radiation (3 Gy) | 12.5 ± 2.0 |
| EMD638683 + Radiation | 18.5 ± 2.5 |
Data are approximated from graphical representations in the source literature and are intended for illustrative purposes.[1]
Table 2: Effect of EMD638683 and Radiation on Late Apoptosis (Annexin V and Propidium Iodide Double Staining)
| Treatment Group | % of Late Apoptotic Cells (Mean ± SD) |
| Control | 2.1 ± 0.5 |
| EMD638683 (50 µM) | 3.5 ± 0.8 |
| Radiation (3 Gy) | 6.8 ± 1.2 |
| EMD638683 + Radiation | 11.2 ± 1.8 |
Data are approximated from graphical representations in the source literature and are intended for illustrative purposes.[1]
Table 3: Effect of EMD638683 and Radiation on Mitochondrial Membrane Potential (JC-9 Fluorescence)
| Treatment Group | Relative JC-9 Fluorescence (Red/Green Ratio) (Mean ± SD) |
| Control | 100 ± 10 |
| EMD638683 (50 µM) | 85 ± 9 |
| Radiation (3 Gy) | 65 ± 7 |
| EMD638683 + Radiation | 40 ± 5 |
Data are approximated from graphical representations in the source literature and are intended for illustrative purposes.
Table 4: Effect of EMD638683 and Radiation on Caspase-3 Activity
| Treatment Group | Relative Caspase-3 Activity (Fold Change) (Mean ± SD) |
| Control | 1.0 ± 0.1 |
| EMD638683 (50 µM) | 1.5 ± 0.2 |
| Radiation (3 Gy) | 2.8 ± 0.3 |
| EMD638683 + Radiation | 4.5 ± 0.5 |
Data are approximated from graphical representations in the source literature and are intended for illustrative purposes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow.
Caption: SGK1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Assessing Apoptosis.
Experimental Protocols
-
Cell Line: Caco-2 (human colorectal adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed Caco-2 cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to 70-80% confluency.
-
Treatment with EMD638683:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the final desired concentration (e.g., 50 µM).
-
Replace the existing medium with the EMD638683-containing medium. For control wells, use medium with an equivalent concentration of DMSO.
-
-
Radiation:
-
After the addition of EMD638683 or vehicle, irradiate the cells with a single dose of 3 Gray (Gy) using an appropriate X-ray source.
-
Non-irradiated control plates should be handled similarly but not exposed to radiation.
-
-
Incubation: Return the cells to the incubator and incubate for the desired time period (e.g., 24-72 hours) before analysis.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest Cells:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Viable cells: Annexin V-negative and PI-negative.
-
-
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
-
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
This assay uses a lipophilic cationic dye like JC-1 or JC-9 to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.
-
Harvest and Wash Cells: Follow the same procedure as for the Annexin V assay.
-
Staining:
-
Resuspend the cells in pre-warmed culture medium containing the JC-1 or JC-9 dye.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Centrifuge the cells and wash with 1X Assay Buffer.
-
Flow Cytometry:
-
Resuspend the cells in 1X Assay Buffer.
-
Analyze by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (monomers).
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis:
-
Harvest and wash the cells as previously described.
-
Lyse the cells using a lysis buffer provided with a caspase-3 activity assay kit.
-
-
Assay Procedure:
-
Add the cell lysate to a microplate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate) to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The signal is proportional to the caspase-3 activity in the sample.
-
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
-
Harvest and Fixation:
-
Harvest and wash the cells.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry.
-
The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
References
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of EMD638683 R-Form on SGK2/3
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the off-target effects of the R-form of EMD638683 on Serum and Glucocorticoid-Regulated Kinase 2 (SGK2) and 3 (SGK3).
Frequently Asked Questions (FAQs)
Q1: What is EMD638683 and what are its primary targets?
EMD638683 is a potent and selective inhibitor of the Serum and Glucocorticoid-Regulated Kinase (SGK) family.[1][2] Its primary target is SGK1, for which it has a reported IC50 of approximately 3 µM.[2][3]
Q2: Does the R-form of EMD638683 have off-target effects on SGK2 and SGK3?
Yes, studies have shown that EMD638683 exhibits inhibitory activity against SGK2 and SGK3.[1][2][4][5][6]
Q3: How significant is the inhibition of SGK2 and SGK3 by EMD638683?
At a concentration of 1 µM, EMD638683 has been shown to inhibit the activity of SGK2 by 71% and SGK3 by 75% in biochemical kinase assays.[1]
Q4: What are the known downstream signaling pathways of SGK2 and SGK3 that could be affected?
Both SGK2 and SGK3 are involved in the PI3K signaling pathway.[7] SGK2 has been shown to promote the phosphorylation of AKT and ERK1/2.[8] SGK3 is known to regulate ion channels and plays a role in cell survival and proliferation by phosphorylating targets such as GSK3β and TSC2.[9][10]
Troubleshooting Guide for In Vitro Kinase Assays
This guide addresses common issues encountered when assessing the inhibitory effect of EMD638683 on SGK2 and SGK3.
| Problem | Possible Cause | Solution |
| High Background Signal | Contaminated reagents (ATP, buffer, or kinase).[11] | Use fresh, high-purity reagents. Prepare fresh ATP solutions for each experiment.[11] |
| Sub-optimal reagent concentrations.[11] | Titrate ATP, substrate, and detection reagent concentrations to find the optimal range.[11] | |
| Prolonged incubation times.[11] | Perform a time-course experiment to determine the linear range for the kinase reaction and detection.[11] | |
| Low or No Signal | Sub-optimal assay conditions (low kinase, substrate, or ATP concentration). | Optimize the concentrations of kinase, substrate, and ATP. |
| Incorrect buffer composition (pH, salt concentration). | Ensure the buffer composition is optimal for SGK2/3 activity. | |
| Inactive enzyme. | Use a fresh batch of recombinant SGK2 or SGK3 and handle it according to the supplier's recommendations. | |
| Inconsistent/Irreproducible Results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Temperature fluctuations.[11] | Maintain a stable and uniform temperature for all reagents and assay plates.[11] | |
| Reagent instability (especially kinase and ATP).[11] | Prepare reagents fresh and keep them on ice.[11] | |
| Compound Precipitation | Poor solubility of EMD638683 in aqueous buffer.[12] | Optimize the final DMSO concentration (typically up to 1-2%). Prepare a high-concentration stock in 100% DMSO and perform serial dilutions.[12] |
Quantitative Data: Inhibition of SGK Isoforms by EMD638683
| Target Kinase | Inhibitor | Parameter | Value | Assay Conditions | Reference |
| SGK1 | EMD638683 | IC50 | 3 µM | NDRG1 phosphorylation in HeLa cells | [2][3] |
| SGK2 | EMD638683 | % Inhibition | 71% | 1 µM inhibitor concentration, biochemical kinase assay | [1] |
| SGK3 | EMD638683 | % Inhibition | 75% | 1 µM inhibitor concentration, biochemical kinase assay | [1] |
| MSK1 | EMD638683 | IC50 | ≤ 1 µM | Biochemical kinase assay | [1] |
| PRK2 | EMD638683 | IC50 | ≤ 1 µM | Biochemical kinase assay | [1] |
Experimental Protocols
In Vitro Kinase Assay for SGK2/3 Inhibition
This protocol is designed to measure the inhibitory activity of the R-form of EMD638683 against recombinant human SGK2 or SGK3.
Materials:
-
Recombinant human active SGK2 or SGK3
-
SGK substrate peptide (e.g., Akt substrate peptide RPRAATF)
-
EMD638683 R-Form
-
ATP (radioactive [γ-³²P]ATP or non-radioactive for luminescence-based assays)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (luminometer or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of diluted EMD638683 or vehicle (DMSO control) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the SGK2 or SGK3 enzyme and the substrate peptide in kinase assay buffer.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding 10 µL of ATP solution (containing [γ-³²P]ATP if using a radiometric assay) to each well. The final ATP concentration should be at or near the Km for the respective kinase.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of EMD638683 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Simplified SGK2 signaling pathway and the inhibitory action of EMD638683.
Caption: Key components of the SGK3 signaling pathway and inhibition by EMD638683.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. karger.com [karger.com]
- 7. Serum and glucocorticoid inducible protein kinases (SGKs): a potential target for cancer intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. AKT-independent PI3-K signaling in cancer – emerging role for SGK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contributions of SGK3 to transporter-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing EMD638683 R-Form Concentration for In Vitro Experiments
Welcome to the technical support center for EMD638683. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the R-Form of EMD638683 in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize your study design and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EMD638683?
A1: EMD638683 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that acts downstream of the PI3K (Phosphoinositide 3-kinase) signaling pathway. By inhibiting SGK1, EMD638683 can modulate various cellular processes, including cell survival, proliferation, and ion channel regulation. While it is highly selective for SGK1, it may also show some inhibitory effects on SGK2 and SGK3 isoforms at higher concentrations.[1][2]
Q2: What is the IC50 of EMD638683?
A2: The half-maximal inhibitory concentration (IC50) of EMD638683 for SGK1 has been reported to be approximately 3 µM in cell-free assays.[1][3] In cell-based assays, the IC50 for inhibiting the phosphorylation of the SGK1 substrate NDRG1 was found to be 3.35 ± 0.32 µM.[4]
Q3: What is the difference between the R-Form and S-Form of EMD638683?
Q4: What is a recommended starting concentration for in vitro experiments with EMD638683 R-Form?
A4: Based on published studies using the racemic mixture or unspecified forms of EMD638683, a good starting point for in vitro experiments is in the low micromolar range. A concentration range of 1 µM to 10 µM is often a reasonable starting point for assessing its effects. For complete suppression of the downstream target NDRG1 phosphorylation, concentrations up to 10 µM may be required.[1] However, for specific assays or cell lines, concentrations as high as 50 µM have been used.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q5: How should I prepare and store this compound?
A5: EMD638683 is typically soluble in dimethyl sulfoxide (DMSO).[8] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. To avoid solubility issues, ensure the final DMSO concentration in your culture medium is low, typically ≤0.5%, as higher concentrations can have cytotoxic effects.[9][10] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Data Summary
The following tables summarize key quantitative data for EMD638683 based on available literature. Note that these values may not be specific to the R-Form.
Table 1: In Vitro Inhibitory Activity of EMD638683
| Target | Assay Type | IC50 | Reference |
| SGK1 | Cell-free kinase assay | ~3 µM | [1][3] |
| NDRG1 Phosphorylation | Cell-based assay (HeLa cells) | 3.35 ± 0.32 µM | [4] |
Table 2: Exemplary In Vitro Concentrations of EMD638683 Used in Published Studies
| Cell Type | Assay | Concentration Range | Outcome | Reference |
| HeLa Cells | NDRG1 Phosphorylation | 0.1 - 10 µM | Dose-dependent inhibition | [4] |
| Human Monocytes | NDRG1 Phosphorylation | 10 µM | Complete suppression | [1] |
| CaCo-2 Cells | Apoptosis Assay | 50 µM | Augmentation of radiation-induced apoptosis | [1] |
| Macrophages | IL-1β Secretion | Not specified | Amelioration of Ang II-stimulated secretion | [11] |
Signaling Pathways and Experimental Workflows
SGK1 Signaling Pathway in Angiogenesis
EMD638683, by inhibiting SGK1, can impact angiogenesis. SGK1 is known to play a role in endothelial cell migration and tube formation, which are critical steps in the formation of new blood vessels. The diagram below illustrates the signaling pathway.
Caption: SGK1 signaling in angiogenesis.
Experimental Workflow for Optimizing this compound Concentration
This workflow provides a general framework for determining the optimal concentration of this compound for your specific in vitro experiment.
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guides
Troubleshooting Guide: Endothelial Cell Tube Formation Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No tube formation in control wells | - Poor quality Matrigel or other basement membrane extract.- Suboptimal endothelial cell density.- Endothelial cells are not healthy or have been passaged too many times. | - Use a new batch of Matrigel and ensure it is properly thawed and plated.- Optimize cell seeding density (typically 1-2 x 10^4 cells/well in a 96-well plate).- Use low-passage endothelial cells and ensure they are in the logarithmic growth phase. |
| Reduced tube formation with this compound treatment (as expected), but high variability | - Inconsistent plating of Matrigel.- Uneven cell seeding.- Inaccurate drug dilution. | - Ensure a uniform layer of Matrigel in each well.- Gently mix the cell suspension before seeding to ensure a homogenous distribution.- Prepare fresh drug dilutions for each experiment and use calibrated pipettes. |
| Unexpected increase in tube formation or cell aggregation at high concentrations | - Off-target effects of EMD638683 at high concentrations.- DMSO solvent effects. High concentrations of DMSO can sometimes induce cell stress and alter cell morphology. | - Perform a thorough dose-response curve to identify a concentration that inhibits SGK1 without causing off-target effects.- Ensure the final DMSO concentration is kept constant and as low as possible across all conditions (ideally ≤0.1%). Run a vehicle control (medium with the same concentration of DMSO as the drug-treated wells). |
| No effect of this compound on tube formation | - The concentration of EMD638683 is too low.- The specific endothelial cells used are not sensitive to SGK1 inhibition for tube formation.- The drug has degraded. | - Increase the concentration of EMD638683 based on your initial dose-response experiments.- Confirm SGK1 expression and activity in your endothelial cell line.- Prepare fresh stock solutions of EMD638683. |
Troubleshooting Guide: MMP-9 Inhibition Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in no-enzyme control wells | - Contamination of reagents with proteases.- Autohydrolysis of the MMP-9 substrate. | - Use fresh, high-quality reagents.- Choose a more stable MMP-9 substrate. |
| Inconsistent results between replicates | - Inaccurate pipetting of enzyme, substrate, or inhibitor.- Temperature fluctuations during the assay. | - Use calibrated pipettes and perform careful, consistent pipetting.- Ensure a stable incubation temperature throughout the assay. |
| EMD638683 appears to enhance MMP-9 activity | - This is unlikely to be a direct effect. It could be an artifact of the assay.- Potential interference of DMSO with the assay components at high concentrations. | - Run a vehicle control with the same DMSO concentration to rule out solvent effects.- Test a different type of MMP-9 activity assay (e.g., gelatin zymography vs. a fluorescent substrate-based assay). |
| No inhibition of MMP-9 activity | - EMD638683 does not directly inhibit MMP-9. Its effects on MMPs are likely indirect and downstream of SGK1 signaling in a cellular context. | - This is an expected result in a cell-free enzymatic assay. To assess the effect of EMD638683 on MMP-9, you should measure MMP-9 expression or activity in cell culture supernatants after treating the cells with the inhibitor. |
Troubleshooting Guide: Cell Viability Assays (e.g., MTT, WST-1)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in cell-free wells | - Contamination of the culture medium or assay reagents. | - Use fresh, sterile medium and reagents. |
| Inconsistent cell viability readings | - Uneven cell seeding.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding.- To minimize edge effects, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile medium or PBS. |
| Unexpected increase in viability at high EMD638683 concentrations | - Interference of the compound with the assay chemistry. Some compounds can directly reduce tetrazolium salts (like MTT) leading to a false positive signal. | - Perform a cell-free control experiment by adding EMD638683 to the culture medium without cells and measuring the absorbance. If there is a signal, you will need to subtract this background from your experimental values or switch to a different viability assay (e.g., a dye exclusion assay like Trypan Blue or an ATP-based assay like CellTiter-Glo®). |
| High cytotoxicity at low EMD638683 concentrations | - The cell line is particularly sensitive to SGK1 inhibition.- The final DMSO concentration is too high. | - Perform a detailed dose-response curve starting from very low concentrations (nanomolar range).- Ensure the final DMSO concentration is non-toxic for your specific cell line by running a DMSO-only control series. |
Detailed Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This protocol provides a general guideline for assessing the effect of this compound on in vitro angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Calcein AM (for visualization, optional)
Procedure:
-
Plate Coating: Thaw BME on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the BME is spread evenly. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Harvest endothelial cells during their logarithmic growth phase. Resuspend the cells in EGM at a concentration of 2-4 x 10^5 cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in EGM to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.
-
Cell Seeding: Add 100 µL of the cell suspension (containing 2-4 x 10^4 cells) to each well of the BME-coated plate.
-
Treatment: Immediately add the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Analysis:
-
Examine the formation of capillary-like structures (tubes) using an inverted microscope.
-
For quantitative analysis, you can stain the cells with Calcein AM (following the manufacturer's protocol) and capture images.
-
Analyze the images using software such as ImageJ with the Angiogenesis Analyzer plugin to quantify parameters like total tube length, number of junctions, and number of loops.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol describes how to determine the effect of this compound on cell viability.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
96-well culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
EMD638683 R-Form poor cell permeability solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the cell permeability of the R-form of EMD638683, a selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1).
Frequently Asked Questions (FAQs)
Q1: My EMD638683 R-form shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A1: A significant drop in potency between biochemical and cell-based assays is a common indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target, SGK1. Other potential, though less common, reasons include compound instability in cell culture media or active removal from the cell by efflux pumps.
Q2: What are the known challenges with EMD638683's cell permeability?
A2: EMD638683 has been reported to have poor cell permeability.[1] This characteristic can limit its effectiveness in cellular models and is a critical parameter to address for in vivo applications.
Q3: What is the mechanism of action of EMD638683?
A3: EMD638683 is a potent and selective inhibitor of SGK1.[2] SGK1 is a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[3][4][5][6][7] By inhibiting SGK1, EMD638683 can modulate the phosphorylation of downstream targets like NDRG1 (N-Myc downstream-regulated gene 1), leading to its therapeutic effects.[2]
Q4: Are there different stereoisomers of EMD638683, and does this affect permeability?
Troubleshooting Guides
Issue: Low Apparent Cell Permeability
If you are experiencing low efficacy of this compound in your cellular experiments, follow this troubleshooting guide.
1. Confirm Poor Permeability:
-
Action: Perform a quantitative cell permeability assay such as the Caco-2 or PAMPA assay.
-
Expected Outcome: These assays will provide an apparent permeability coefficient (Papp) that can be compared to established benchmarks to confirm if poor permeability is the root cause.
2. Assess Compound Solubility and Stability:
-
Action: Ensure that the compound is fully solubilized in your assay medium at the desired concentration. Check for any precipitation. Assess the stability of this compound under your experimental conditions (e.g., temperature, pH, time).
-
Rationale: Poor solubility can be mistaken for low permeability. Compound degradation will also lead to a loss of activity.
3. Investigate Active Efflux:
-
Action: Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
-
Rationale: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
Solutions and Strategies to Enhance Cell Permeability
1. Formulation Strategies:
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate membrane transport.
-
Use of Co-solvents and Surfactants: For in vitro experiments, using a small percentage of a biocompatible co-solvent like DMSO or a non-ionic surfactant can improve solubility and apparent permeability. However, care must be taken to avoid concentrations that could impact cell membrane integrity.
-
Cyclodextrins: Complexation with cyclodextrins can enhance the aqueous solubility of poorly soluble compounds and may improve their permeability.
2. Chemical Modification (for medicinal chemists):
-
Prodrug Approach: Modifying the this compound into a more lipophilic prodrug that is metabolized to the active compound intracellularly can be an effective strategy.
-
Structural Modifications: Systematically altering the structure to optimize physicochemical properties like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors can lead to improved permeability.
Data Presentation
Table 1: Interpreting Caco-2 Permeability Data
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption |
| < 1 | Low | Poor |
| 1 - 10 | Moderate | Moderate |
| > 10 | High | High |
Note: This table provides general guidance for interpreting Caco-2 permeability results. The actual correlation with in vivo absorption can vary depending on other factors.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leak test.
-
Preparation of Dosing Solution: Prepare a solution of this compound in HBSS at the desired concentration. A low percentage of a co-solvent like DMSO may be used to aid solubility.
-
Permeability Measurement (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) chamber. c. Add the dosing solution to the apical (donor) chamber. d. Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
Sample Analysis: Determine the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Papp: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane lipid solution and allow the solvent to evaporate.
-
Preparation of Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Dilute the stock solution in PBS to the final desired donor concentration. c. Prepare the acceptor solution (PBS).
-
Assay Assembly: a. Add the acceptor solution to the wells of the acceptor plate. b. Add the donor solution to the wells of the donor plate. c. Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with both solutions.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculation of Permeability: The effective permeability (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the incubation time, and the geometry of the assay system.
Visualizations
Caption: SGK1 Signaling Pathway and Inhibition by EMD638683.
Caption: Troubleshooting Workflow for Poor Cell Permeability.
Caption: Caco-2 Permeability Assay Experimental Workflow.
References
- 1. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Role of Serum Glucocorticoid-Regulated Kinase 1 in Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Teprotumumab (IGF-1R Inhibitor)
Important Note for Researchers: The compound "EMD638683" is identified in scientific literature as a selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2][3][4][5] In contrast, toxicities such as hyperglycemia and hearing impairment are characteristic of Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibition.[6][7][8][9][10][11] This guide focuses on minimizing toxicity for the IGF-1R inhibitor Teprotumumab (also known as R1507), as its toxicological profile aligns with the concerns implicit in the query. It is crucial to ensure the correct identity of the compound being used in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Teprotumumab-related toxicity?
A1: The toxicity of Teprotumumab is directly related to its mechanism of action: the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[6][12] The IGF-1R shares high structural homology with the Insulin Receptor (IR), and its signaling pathways are crucial for glucose metabolism, cell growth, and survival.[6][10] By blocking IGF-1R, Teprotumumab can interfere with these normal physiological processes, leading to mechanism-based toxicities.[6]
Q2: What are the most common toxicities observed with Teprotumumab in animal studies?
A2: Preclinical studies, primarily in monkeys, have identified several key toxicities. These include cessation of weight gain, decreased serum alkaline phosphatase, and thymic atrophy.[12] Due to its mechanism, hyperglycemia is a significant concern, as inhibition of IGF-1R can lead to a state of insulin resistance.[9][13] Furthermore, non-GLP embryo-fetal studies in monkeys revealed that Teprotumumab can be teratogenic, causing reduced fetal growth and multiple skeletal and external abnormalities.[12]
Q3: Why is hyperglycemia a major side effect of IGF-1R inhibition?
A3: Hyperglycemia is a common, mechanism-based toxicity for IGF-1R inhibitors.[6][10] The IGF-1 and insulin signaling pathways are highly interconnected and share downstream components like IRS, PI3K, and Akt, which are vital for glucose uptake and metabolism.[10][13] By inhibiting IGF-1R, Teprotumumab can disrupt glucose homeostasis, leading to increased blood glucose levels.[7][9] This effect is particularly pronounced in subjects with pre-existing diabetes or insulin resistance.[11]
Q4: Are there known auditory or ear-related toxicities with Teprotumumab?
A4: Yes, hearing impairment has been reported.[8][9] IGF-1R is expressed in the cochlea and is involved in pathways that support neuronal survival.[11][13] Inhibition of this receptor can lead to ototoxicity, manifesting as hearing loss, tinnitus (ringing in the ears), or a feeling of ear fullness.[7][8] In some clinical cases, these hearing changes have been reported as permanent.[11] Researchers should consider baseline and periodic auditory assessments in long-term animal studies.
Troubleshooting Guide
Problem 1: Animals in my study are exhibiting persistent hyperglycemia (>250 mg/dL).
-
Immediate Steps:
-
Confirm the Finding: Re-measure blood glucose to rule out measurement error.
-
Assess Clinical Signs: Check the animal for signs of distress, dehydration, or lethargy.
-
Consult Veterinary Staff: Immediately inform the attending veterinarian. They may recommend fluid support or adjustments to the animal's diet.
-
Review Dosing: Verify the dose calculation and administration records to ensure a dosing error has not occurred.
-
-
Mitigation Strategies:
-
Dose Reduction: Consider reducing the dose of Teprotumumab in subsequent cohorts, if permitted by the study protocol.
-
Concomitant Medication: In clinical settings, hyperglycemia is often managed with oral antidiabetic agents.[11] The feasibility of this in an animal model should be discussed with a veterinarian and must be justified within the study design.
-
Increased Monitoring: Increase the frequency of blood glucose monitoring for all animals in the affected cohort to track trends and detect issues earlier.
-
Problem 2: Significant body weight loss or cessation of expected weight gain is observed.
-
Immediate Steps:
-
Quantify Weight Loss: Compare current weight to baseline and historical data for the cohort.
-
Conduct Clinical Examination: Assess the animal for other signs of toxicity, such as reduced food/water intake, changes in feces/urine, or altered behavior.
-
Provide Nutritional Support: Ensure easy access to food and water. Palatable, high-calorie supplemental foods may be necessary after veterinary consultation.
-
-
Mitigation Strategies:
-
Caloric Monitoring: Carefully monitor and record daily food and water consumption to correlate with weight changes.
-
Environmental Enrichment: Reduce stress in the animal's environment, as stress can contribute to weight loss.
-
Staggered Dosing: If the study design allows, introducing the drug with a dose-escalation schedule may help animals acclimatize to the metabolic effects.
-
Problem 3: An animal is suspected of having an infusion-related or hypersensitivity reaction.
-
Immediate Steps:
-
Stop the Infusion: If the reaction occurs during administration, stop the infusion immediately.
-
Alert Veterinary Staff: This is a potential medical emergency. The veterinarian will assess for signs of anaphylaxis and provide appropriate treatment (e.g., epinephrine, antihistamines).
-
Document Everything: Record all clinical signs, the time of onset, the volume of drug administered, and all treatments given.
-
-
Mitigation Strategies:
-
Pre-medication: While not standard in preclinical studies, the potential for using antihistamines prior to dosing could be discussed if reactions are common in a specific model, but this could introduce a confounding variable.
-
Slower Infusion Rate: Reducing the rate of intravenous administration may help mitigate the risk of infusion reactions.
-
Data Summary Tables
Table 1: Summary of Potential Toxicities of Teprotumumab in Preclinical and Clinical Studies
| Toxicity Category | Specific Finding | Species/Context | Reference |
| Metabolic | Hyperglycemia | Clinical & Preclinical | [6][8][9][11] |
| Cessation of weight gain / Weight loss | Monkeys, Clinical | [8][12] | |
| Auditory | Hearing impairment, Deafness, Tinnitus | Clinical | [7][8][9] |
| Musculoskeletal | Muscle spasms | Clinical | [8] |
| Developmental | Teratogenicity, Reduced fetal growth | Monkeys | [12] |
| Hematologic/Organ | Thymic atrophy, Decreased alkaline phosphatase | Monkeys | [12] |
| Gastrointestinal | Nausea, Diarrhea | Clinical | [8][9] |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Animal Models (Rodent/NHP)
-
Animal Preparation: Ensure the animal is calmly restrained. For serial sampling, consider surgical implantation of a vascular access port or catheter if the study design allows.
-
Sample Collection Site:
-
Rodents: Saphenous vein, tail vein, or submandibular vein.
-
Non-Human Primates (NHP): Saphenous or cephalic vein.
-
-
Blood Collection:
-
Clean the sample site with an appropriate antiseptic (e.g., 70% isopropyl alcohol).
-
Use a sterile lancet or needle to puncture the vessel and collect a single drop of blood.
-
Apply gentle pressure to the site after collection to ensure hemostasis.
-
-
Measurement:
-
Apply the blood drop to the test strip of a calibrated, species-validated handheld glucometer.
-
Record the reading in the study log.
-
-
Frequency:
-
Baseline: Collect samples for 3-5 days prior to the first dose to establish a baseline range.
-
On-study: Monitor at pre-dose, and at timed intervals post-dose (e.g., 2, 4, 8, and 24 hours) after the initial dose. Frequency can be adjusted based on observed effects. For long-term studies, weekly monitoring may be sufficient once the glucose response is characterized.
-
Protocol 2: General Clinical Observation for Toxicity
-
Frequency: Observations should be performed at least once daily. On dosing days, increase frequency to pre-dose and several hours post-dose.
-
Cage-side Observation: Before disturbing the animal, observe its posture, respiratory rate, and general activity level. Note any unusual behavior.
-
Hand-held Observation:
-
Carefully remove the animal from its enclosure.
-
Appearance: Check for alopecia (hair loss), dry or irritated skin, and any signs of discharge from the eyes or nose.[8]
-
Hydration: Perform a skin turgor test to assess hydration status.
-
Behavior: Note the animal's responsiveness to handling (e.g., lethargic, hyperactive).
-
-
Scoring: Use a standardized clinical scoring sheet to record observations consistently. Assign numerical scores to different parameters (e.g., 0=Normal, 1=Mild, 2=Moderate, 3=Severe) to allow for semi-quantitative analysis.
-
Actionable Thresholds: Define specific scores or combinations of observations that trigger a veterinary consultation or other intervention, as defined in the animal use protocol.
Visualizations
Caption: IGF-1R signaling pathway and inhibition by Teprotumumab.
Caption: Experimental workflow for a preclinical toxicity study.
Caption: Troubleshooting logic for managing hyperglycemia in studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of colonic tumor growth by the selective SGK inhibitor EMD638683 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Teprotumumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Adverse Effects Profile of Teprotumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minireview: Were the IGF Signaling Inhibitors All Bad? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Postmarketing Safety Concerns of Teprotumumab: A Real-World Pharmacovigilance Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
EMD638683 R-Form inconsistent results in western blots
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using EMD638683 R-Form, particularly in the context of Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is EMD638683 and what is its primary mechanism of action?
A1: EMD638683 is a potent and highly selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] SGK1 is a serine/threonine kinase involved in various cellular processes, including ion channel regulation, cell proliferation, and apoptosis.[3][4] EMD638683 exerts its effect by inhibiting the kinase activity of SGK1, thereby preventing the phosphorylation of its downstream targets.[1][5]
Q2: I am not seeing the expected decrease in phosphorylation of my target protein after this compound treatment. What could be the reason?
A2: Several factors could contribute to this observation:
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Suboptimal Concentration: The half-maximal inhibitory concentration (IC50) for EMD638683 to inhibit SGK1-dependent phosphorylation of its substrate NDRG1 in cells is approximately 3 µM.[1][2][4][6] Ensure you are using a concentration within the effective range for your specific cell line and experimental conditions.
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Insufficient Incubation Time: The kinetics of SGK1 inhibition can vary. Consider optimizing the incubation time with EMD638683 before cell lysis.
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Target Specificity: Confirm that your protein of interest is a direct and sensitive downstream target of SGK1 in your experimental system. A well-characterized SGK1 substrate, such as phosphorylated N-Myc Downstream-Regulated Gene 1 (p-NDRG1), can serve as a positive control for inhibitor activity.[1][5]
-
Inhibitor Activity: Ensure the this compound has been stored correctly and has not degraded.
Q3: Are there known off-target effects for EMD638683?
A3: While EMD638683 is highly selective for SGK1, some inhibitory effects have been noted on other kinases at higher concentrations, including SGK2, SGK3, cAMP-dependent protein kinase (PKA), mitogen- and stress-activated protein kinase 1 (MSK1), and protein kinase C-related kinase 2 (PKR2).[1][5] If you observe unexpected results, consider the possibility of off-target effects, especially when using high concentrations of the inhibitor.
Western Blot Troubleshooting Guide
Problem: Inconsistent band intensity for phosphorylated proteins across different experiments.
This is a common issue in Western blotting. Here is a systematic approach to troubleshoot the problem:
| Potential Cause | Recommended Solution |
| Sample Preparation & Handling | Ensure consistent cell densities, treatment times, and lysis procedures. Always keep samples on ice and add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation and dephosphorylation.[7] |
| Protein Loading | Quantify total protein concentration for each lysate using a reliable method (e.g., BCA assay) and load equal amounts of protein into each well.[7] Use a loading control (e.g., GAPDH, β-actin) to verify equal loading. |
| Protein Transfer | Verify complete and even transfer of proteins from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.[7] Ensure no air bubbles are trapped between the gel and the membrane.[7][8] |
| Antibody Incubation | Use fresh antibody dilutions for each experiment.[7] Optimize primary and secondary antibody concentrations and incubation times to ensure you are within the linear range of detection.[8][9] |
| Washing Steps | Insufficient washing can lead to high background, while excessive washing can reduce the specific signal.[8] Use a consistent washing protocol with a mild detergent like Tween 20.[7] |
| Signal Detection | Use fresh ECL substrate, as its performance degrades over time.[7] Ensure the membrane does not dry out during the entire process.[9] Capture the signal within the linear range of the detection system. |
Quantitative Data Summary
The selectivity of EMD638683 has been evaluated against a panel of kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Kinase Target | Reported IC50 | Notes |
| SGK1 | ~3 µM | For inhibition of NDRG1 phosphorylation in cells.[1][2][4][6] |
| SGK2 | Inhibitory effect noted | Less sensitive than SGK1.[5] |
| SGK3 | Inhibitory effect noted | Less sensitive than SGK1.[5] |
| PKA | Inhibitory effect noted | Less sensitive than SGK1.[5] |
| MSK1 | Inhibitory effect noted | Less sensitive than SGK1.[5] |
| PRK2 | Inhibitory effect noted | Less sensitive than SGK1.[5] |
Visual Guides and Diagrams
EMD638683 Mechanism of Action
The following diagram illustrates the signaling pathway involving SGK1 and the inhibitory action of EMD638683. Growth factor signaling activates PI3K, which in turn leads to the activation of PDK1. PDK1 then phosphorylates and activates SGK1. Activated SGK1 phosphorylates downstream targets like NDRG1 and the transcription factor FoxO1, leading to specific cellular responses. EMD638683 directly inhibits SGK1, blocking these downstream events.
Caption: SGK1 signaling pathway and the inhibitory point of EMD638683.
Standard Western Blot Workflow for EMD638683 Experiments
This workflow diagram outlines the key steps for a typical Western blot experiment designed to assess the effect of EMD638683 on a target protein.
Caption: Experimental workflow for Western blot analysis with EMD638683.
Troubleshooting Decision Tree for Inconsistent Western Blot Results
When faced with inconsistent results, this decision tree can help guide you to the source of the problem.
Caption: A decision tree for troubleshooting common Western blot issues.
Detailed Experimental Protocol: Western Blotting for p-NDRG1
This protocol provides a general framework for assessing the efficacy of this compound by measuring the phosphorylation of the SGK1 substrate, NDRG1.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or another suitable cell line) and grow to 70-80% confluency.
-
Serum-starve cells overnight if necessary to reduce basal SGK1 activity.
-
Pre-treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., serum, insulin) to activate the SGK1 pathway for 30-60 minutes.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of total protein per lane onto an appropriate percentage SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
(Optional) Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: For phospho-antibodies, BSA is generally recommended to reduce background.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-NDRG1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
After imaging, the membrane can be stripped and re-probed for a loading control (e.g., GAPDH) or total NDRG1.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
Technical Support Center: EMD-638683 R-Formulation and Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the R-form of EMD-638683, a selective inhibitor of serum- and glucocorticoid-inducible kinase 1 (SGK1).
I. Frequently Asked Questions (FAQs)
Q1: What is EMD-638683 and what is its mechanism of action?
A1: EMD-638683 is a potent and selective inhibitor of SGK1, a serine/threonine kinase involved in various cellular processes. It exerts its effects by inhibiting the phosphorylation of downstream targets of SGK1. The IC50 for SGK1 inhibition has been reported to be 3 µM.[1][2][3][4] EMD-638683 has also been shown to have inhibitory effects on other kinases such as SGK2, SGK3, PRK2, and MSK1 at a concentration of 1 µM.[4]
Q2: What are the known physicochemical properties of EMD-638683 R-Form?
A2: The R-form of EMD-638683 is a crystalline solid.[5] It is known to be poorly soluble in water. Information on the specific solubility and permeability of the R-form is limited, which is a common challenge for chiral drugs. However, general solubility data for EMD-638683 is available and summarized in the table below.
Q3: Why is the bioavailability of EMD-638683 R-Form a concern?
Q4: Are there known differences in the biological activity of the R- and S-forms of EMD-638683?
A4: While specific studies directly comparing the activity of the R- and S-forms of EMD-638683 are not widely published, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties.[7][8] For other chiral molecules, the R-enantiomer has been shown to be more biologically active or have better bioavailability than the S-enantiomer or the racemic mixture.[9][10][11] Therefore, it is crucial to evaluate each enantiomer independently.
II. Troubleshooting Guide: Improving Bioavailability
This guide provides potential strategies to address poor bioavailability of the EMD-638683 R-Form, categorized by the suspected underlying issue.
Issue 1: Poor Aqueous Solubility
If you suspect low solubility is the primary barrier to bioavailability, consider the following formulation strategies:
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Nanosuspensions: This technique involves reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution velocity.
-
Solid Dispersions: By dispersing the drug in a hydrophilic carrier matrix, the drug can exist in an amorphous, higher-energy state, leading to improved solubility and dissolution.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its solubility in aqueous media.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.
Issue 2: Poor Membrane Permeability
If poor permeability across the intestinal epithelium is a concern, the following approaches may be beneficial:
-
Lipid-Based Formulations (including SEDDS): These formulations can enhance permeability by various mechanisms, including altering the intestinal membrane fluidity and inhibiting efflux transporters.
-
Permeation Enhancers: Certain excipients can be included in the formulation to reversibly open tight junctions between intestinal cells, allowing for paracellular drug transport.
Issue 3: Suspected Efflux Transporter Activity
EMD-638683 R-Form may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, reducing its net absorption.
-
Co-administration with Efflux Inhibitors: In preclinical studies, co-administering a known P-gp inhibitor can help determine if efflux is a significant contributor to poor bioavailability.
-
Formulation with Excipients that Inhibit Efflux: Some surfactants and polymers used in advanced formulations have been shown to inhibit P-gp and other efflux transporters.
III. Data Presentation
Table 1: Solubility of EMD-638683 in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (137.23 mM)[1] | Hygroscopic DMSO can impact solubility; use freshly opened solvent. |
| DMSO | 73 mg/mL (200.36 mM)[2] | |
| DMSO (R-Form) | 66.67 mg/mL (182.99 mM)[12][13] | Requires sonication, warming, and heating to 60°C. |
| Ethanol | 25 mg/ml[5] | |
| DMF | 30 mg/ml[5] | |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/ml[5] |
Table 2: In Vivo Formulation Examples for EMD-638683
| Vehicle Composition | Achieved Concentration | Administration Route | Species |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | Not specified | Not specified |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | Not specified | Not specified |
| 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL[1] | Not specified | Not specified |
| Chow | 4460 ppm (approx. 600 mg/kg/day)[3][14] | Oral | Mice |
IV. Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general workflow to assess the intestinal permeability of EMD-638683 R-Form.
Objective: To determine the apparent permeability coefficient (Papp) of EMD-638683 R-Form across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
EMD-638683 R-Form stock solution (in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells in flasks. Once confluent, seed the cells onto Transwell inserts at an appropriate density.
-
Monolayer Differentiation: Culture the cells on the inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral (receiver) compartment. c. Add the transport buffer containing the test concentration of EMD-638683 R-Form to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
Transport Experiment (Basolateral to Apical - B to A) (Optional): To assess active efflux, perform the transport experiment in the reverse direction.
-
Sample Analysis: Analyze the concentration of EMD-638683 R-Form in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment)
-
A is the surface area of the insert
-
C0 is the initial concentration in the donor compartment
-
V. Visualizations
Signaling Pathway
Caption: Simplified SGK1 signaling pathway and the inhibitory action of EMD-638683.
Experimental Workflow
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Design and synthesis of orally bioavailable serum and glucocorticoid-regulated kinase 1 (SGK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: EMD638683 R-Form Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the EMD638683 R-Form on Protein Kinase A (PKA) and Mitogen- and Stress-Activated Protein Kinase 1 (MSK1).
Frequently Asked Questions (FAQs)
Q1: What is EMD638683 and what are its known off-target effects on PKA and MSK1?
A1: EMD638683 is primarily identified as a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), with an IC50 value of approximately 3 µM.[1][2] However, studies have revealed that EMD638683 also exhibits inhibitory effects on other kinases, including cAMP-dependent protein kinase (PKA) and mitogen- and stress-activated protein kinase 1 (MSK1).[1][2][3][4] It is important to note that the available literature often does not specify the stereoisomeric form of EMD638683 used in these selectivity profiles. Therefore, the following data pertains to EMD638683 without explicit differentiation of the R-Form.
Q2: How significant is the inhibition of PKA and MSK1 by EMD638683 relative to its primary target, SGK1?
A2: The inhibitory effect of EMD638683 on PKA and MSK1 is less potent than its effect on SGK1. The selectivity ratio, which is the IC50 for the off-target kinase divided by the IC50 for SGK1, provides a quantitative measure of this difference. A lower selectivity ratio indicates a more potent off-target effect.
Data Presentation
Table 1: Quantitative Analysis of EMD638683 Off-Target Effects
| Kinase | IC50 (for SGK1) | Selectivity Ratio (Off-Target IC50 / SGK1 IC50) | Percentage Inhibition |
| SGK1 | 3 µM[1][2] | 1 | 85% at 1 µM[5] |
| PKA | - | 27[3] | >50% at 1 µM[5] |
| MSK1 | - | 37[3] | >50% at 1 µM[5] |
| SGK2 | - | - | >50% at 1 µM[5] |
| SGK3 | - | - | >50% at 1 µM[5] |
| PRK2 | - | 109[3] | >50% at 1 µM[5] |
Note: The specific IC50 values for the R-Form of EMD638683 against PKA and MSK1 are not explicitly available in the reviewed literature. The data presented is for EMD638683 of unspecified stereochemistry.
Troubleshooting Guides
Issue 1: Unexpected phenotypic outcomes in cellular assays that do not align with SGK1 inhibition.
-
Possible Cause: Off-target effects on PKA or MSK1 may be contributing to the observed phenotype. Both PKA and MSK1 are crucial signaling molecules involved in a multitude of cellular processes.
-
Troubleshooting Steps:
-
Validate Off-Target Engagement: Perform a dose-response experiment and assess the phosphorylation of known downstream substrates of PKA (e.g., CREB at Ser133) and MSK1 (e.g., CREB at Ser133, Histone H3 at Ser10) using Western blotting. A decrease in the phosphorylation of these substrates in the presence of EMD638683 would suggest off-target activity in your cellular context.
-
Use More Selective Inhibitors: As a control, utilize more selective inhibitors for PKA (e.g., H-89) and MSK1 (e.g., SB-747651A) to see if they replicate the unexpected phenotype.
-
Rescue Experiments: If a downstream effector of PKA or MSK1 is known to be involved in the phenotype, attempt a rescue experiment by overexpressing a constitutively active form of that effector.
-
Issue 2: Difficulty in interpreting kinase assay results for EMD638683.
-
Possible Cause: Assay conditions, such as ATP concentration, can significantly influence the apparent IC50 values of ATP-competitive inhibitors.
-
Troubleshooting Steps:
-
Standardize ATP Concentration: Ensure that the ATP concentration used in your kinase assays is consistent and ideally close to the Michaelis constant (Km) of the respective kinase for ATP.
-
Run Appropriate Controls: Include a known potent inhibitor for PKA and MSK1 as a positive control to validate your assay setup.
-
Determine IC50 Curves: Instead of single-point inhibition assays, perform full dose-response curves to accurately determine the IC50 of EMD638683 for PKA and MSK1.
-
Experimental Protocols
Protocol 1: In Vitro PKA Kinase Activity Assay (Radiometric)
This protocol is adapted from standard radiometric kinase assay procedures.[6]
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
PKA substrate peptide (e.g., Kemptide)
-
Varying concentrations of this compound or vehicle control.
-
Purified active PKA enzyme.
-
-
Initiate Reaction: Start the reaction by adding the ATP mixture containing [γ-³²P]ATP.
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the phosphocellulose papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Place the washed papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of EMD638683 and determine the IC50 value.
Protocol 2: In Vitro MSK1 Kinase Activity Assay (Luminescence-based)
This protocol is based on the ADP-Glo™ Kinase Assay principle.[7][8][9]
-
Prepare Kinase Reaction: In a 384-well plate, add the following components:
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
MSK1 substrate (e.g., a specific peptide substrate).
-
ATP.
-
Varying concentrations of this compound or vehicle control.
-
Active MSK1 enzyme.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 40-60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition and determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. interpriseusa.com [interpriseusa.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. MSK1 Kinase Enzyme System Application Note [promega.jp]
- 9. promega.com [promega.com]
Technical Support Center: Overcoming Resistance to EMD638683 R-Form in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the SGK1 inhibitor, EMD638683 R-Form, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), with an IC50 of 3 μM.[1][2][3] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[4][5][6] By inhibiting SGK1, this compound can induce apoptosis and enhance the efficacy of radiation and chemotherapy in cancer cells.[5][7] A key downstream target of SGK1 is N-Myc Downstream-Regulated Gene 1 (NDRG1). EMD638683 inhibits the phosphorylation of NDRG1.[1][8]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to SGK1 inhibitors like this compound can arise from several mechanisms:
-
Increased SGK1 Expression: Overexpression of the SGK1 protein can titrate the inhibitor, requiring higher concentrations to achieve the same level of inhibition. Elevated SGK1 levels have been shown to predict resistance to AKT inhibitors, a closely related kinase family.[9][10][11]
-
Activation of Compensatory Signaling Pathways: Cancer cells can adapt to SGK1 inhibition by upregulating parallel survival pathways. A common mechanism is the activation of the PI3K/AKT/mTOR pathway, which can function independently of SGK1 to promote cell survival and proliferation.[12] SGK1 inhibition has also been linked to the activation of the MEK/ERK pathway as a resistance mechanism.[12]
-
Alterations in Downstream Effectors: Mutations or altered expression of proteins downstream of SGK1, such as FOXO3a or β-catenin, could potentially uncouple the pathway from SGK1 inhibition, leading to continued pro-survival signaling.[5][12]
Q3: How can I confirm if my cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response analysis and compare the IC50 value of your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. You can use a standard cell viability assay, such as the MTT or WST-1 assay, to determine the IC50.
Q4: What strategies can I employ to overcome resistance to this compound?
Several strategies can be used to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of compensatory signaling pathways is a promising approach. For example, co-treatment with a PI3K inhibitor can synergistically enhance the anti-cancer effects and overcome resistance.[12] Combination with other agents like BTK inhibitors or conventional chemotherapies (e.g., paclitaxel, doxorubicin) has also shown promise in preclinical models.[4][5]
-
Targeting Downstream Effectors: If a specific downstream pathway is identified as a resistance mechanism, targeting a key molecule in that pathway could restore sensitivity.
-
Modulating SGK1 Expression: In cases of SGK1 overexpression, strategies to reduce its expression, such as siRNA or shRNA, could re-sensitize cells to the inhibitor, although this is more of a research tool than a direct therapeutic strategy.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of this compound Efficacy | Development of resistance. | 1. Confirm resistance by determining the IC50 and comparing it to the parental cell line. 2. Investigate potential resistance mechanisms by analyzing the expression and activation of SGK1 and key proteins in the PI3K/AKT/mTOR and MEK/ERK pathways via Western blot. 3. Test combination therapies, such as co-treatment with a PI3K inhibitor. |
| High Variability in Experimental Results | Inconsistent cell culture conditions or assay execution. | 1. Ensure consistent cell seeding density and growth phase. 2. Carefully control drug concentration and incubation times. 3. Include appropriate positive and negative controls in all experiments. |
| Difficulty in Detecting SGK1 Inhibition | Suboptimal assay conditions or antibody performance. | 1. Optimize the SGK1 kinase activity assay or Western blot protocol. 2. Validate the specificity and sensitivity of your primary antibodies for total SGK1 and its phosphorylated substrates (e.g., p-NDRG1). 3. Ensure the use of phosphatase inhibitors during cell lysis to preserve protein phosphorylation. |
Data Presentation
Table 1: Representative IC50 Values of an SGK1 Inhibitor in Sensitive vs. Resistant Cancer Cell Lines.
This table provides a representative example of the shift in IC50 values that may be observed upon the development of resistance to an SGK1 inhibitor.
| Cell Line | Status | SGK1 Inhibitor IC50 (µM) |
| Parental Cancer Cell Line | Sensitive | 3.0 |
| Resistant Cancer Cell Line | Resistant | 25.0 |
Note: The IC50 for the sensitive cell line is based on the published value for this compound. The resistant cell line IC50 is an illustrative value based on typical fold-changes observed in acquired drug resistance.
Table 2: Synergistic Effect of an SGK1 Inhibitor in Combination with a PI3K Inhibitor in Non-Small Cell Lung Cancer (NSCLC) Cell Lines.
This table summarizes data on the combination of the SGK1 inhibitor GSK650394 and the PI3K inhibitor BYL719 in NSCLC cell lines with high SGK1 expression, demonstrating a strategy to overcome potential resistance.[12]
| Cell Line | Treatment | IC50 (µM) |
| NCI-H460 | BYL719 alone | 2.5 |
| BYL719 + GSK650394 (1 µM) | 0.8 | |
| A549 | BYL719 alone | 3.2 |
| BYL719 + GSK650394 (1 µM) | 1.1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for SGK1 Pathway Activation
This protocol is for assessing the phosphorylation status of SGK1 downstream targets.
-
Cell Lysis: Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-NDRG1 (Thr346), total NDRG1, p-FOXO3a (Ser253), total FOXO3a, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: In Vitro SGK1 Kinase Activity Assay
This protocol provides a general method for measuring SGK1 kinase activity.
-
Reaction Setup: In a microcentrifuge tube, combine SGK1 enzyme, a specific SGK1 substrate (e.g., a synthetic peptide), and the kinase reaction buffer.
-
Inhibitor Addition: Add this compound at various concentrations or a vehicle control.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based ELISA or a luminescence-based ADP detection assay.
Visualizations
Caption: this compound inhibits the SGK1 signaling pathway.
Caption: Workflow for developing and characterizing resistance.
Caption: Mechanisms of and strategies to overcome resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 6. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of SGK1 enhances mAR-induced apoptosis in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors | MRC PPU [ppu.mrc.ac.uk]
- 12. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of EMD638683 R-Form and S-Form Activity: A Review of Available Data
An extensive review of publicly available scientific literature and data sources reveals a notable absence of direct comparative studies on the biological activity of the R- and S-enantiomers of EMD638683. While the racemic mixture of EMD638683 has been characterized as a potent inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), specific data detailing the differential effects of its stereoisomers is not available. Chemical suppliers list the individual R- and S-forms for sale, but do not provide experimental data on their respective potencies or selectivities.
This guide, therefore, cannot provide a direct, data-driven comparison of the R- and S-forms of EMD638683 as initially intended. Instead, it will summarize the known properties of the racemic EMD638683 and discuss the potential implications of stereochemistry on its activity, drawing parallels from general principles of pharmacology.
Racemic EMD638683: A Profile
EMD638683 is a well-documented inhibitor of SGK1, a serine/threonine kinase involved in various cellular processes, including ion channel regulation, cell proliferation, and apoptosis. The key inhibitory activities of the racemic mixture are summarized below.
| Parameter | Reported Value | Assay Conditions |
| SGK1 IC₅₀ | 3 µM | In vitro kinase assay.[1][2][3] |
| NDRG1 Phosphorylation IC₅₀ | 3.35 ± 0.32 µM | Cellular assay in HeLa cells.[2] |
Experimental Protocol: In Vitro Kinase Assay for IC₅₀ Determination
A standard approach to determine the IC₅₀ of a kinase inhibitor like EMD638683 involves a biochemical assay. A typical protocol would include:
-
Reagents and Materials: Recombinant human SGK1 enzyme, a suitable substrate peptide (e.g., a synthetic peptide with a phosphorylation site recognized by SGK1), ATP (adenosine triphosphate), and the test compound (racemic EMD638683).
-
Assay Procedure:
-
The SGK1 enzyme is incubated with varying concentrations of EMD638683.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using ³²P-labeled ATP or non-radioactive methods like fluorescence polarization or luminescence-based assays that measure the amount of ADP produced.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of EMD638683 relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Experimental Protocol: Cellular NDRG1 Phosphorylation Assay
To assess the activity of EMD638683 in a cellular context, the inhibition of the phosphorylation of a known SGK1 substrate, such as N-Myc Downstream Regulated Gene 1 (NDRG1), is often measured.
-
Cell Culture: A suitable cell line, such as HeLa cells, is cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of EMD638683 for a specific duration.
-
Cell Lysis: After treatment, the cells are lysed to extract total cellular proteins.
-
Western Blotting:
-
The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated NDRG1 (p-NDRG1).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
To normalize the data, the membrane is often stripped and re-probed with an antibody for total NDRG1 or a housekeeping protein (e.g., GAPDH).
-
-
Data Analysis: The intensity of the p-NDRG1 bands is quantified and normalized. The IC₅₀ value is calculated by plotting the percentage of inhibition of NDRG1 phosphorylation against the concentration of EMD638683.
The Significance of Stereochemistry in Drug Activity
In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
Without specific experimental data for the R- and S-forms of EMD638683, it is not possible to determine which enantiomer is the eutomer for SGK1 inhibition. It is plausible that one enantiomer has a higher affinity for the ATP-binding pocket of SGK1 than the other, which would result in a lower IC₅₀ value.
Signaling Pathway of SGK1 Inhibition
EMD638683 exerts its effects by inhibiting SGK1, which is a downstream component of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation.
Caption: Simplified signaling pathway showing the activation of SGK1 and its inhibition by EMD638683.
Conclusion
While EMD638683 is a known SGK1 inhibitor, the scientific community currently lacks published data to support a comparative analysis of its R- and S-enantiomers. Researchers interested in the stereospecific effects of this compound would need to perform their own in vitro and cellular assays to determine the respective activities of each enantiomer. Such studies would be valuable in elucidating the structure-activity relationship of EMD638683 and could potentially lead to the development of a more potent and selective SGK1 inhibitor. Until such data becomes available, any discussion on the differential activity of the R- and S-forms remains speculative.
References
Comparing EMD638683 R-Form with other SGK1 inhibitors
An Objective Comparison of EMD638683 R-Form and Other SGK1 Inhibitors for Researchers
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1] As a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, SGK1 is activated through phosphorylation by mTORC2 and PDK1.[1][2] Its dysregulation is implicated in several diseases, including cancer and hypertension, making it a significant target for drug development.[1]
This guide provides a comparative analysis of this compound, a well-characterized SGK1 inhibitor, with other notable inhibitors such as GSK650394 and SI113. The comparison focuses on quantitative performance data, selectivity, and the experimental methodologies used for their evaluation.
Comparative Performance of SGK1 Inhibitors
The following table summarizes the key quantitative data for this compound, GSK650394, and SI113, offering a clear comparison of their potency and selectivity.
| Inhibitor | Scaffold | IC50 (SGK1) | Cellular Assay IC50 | Selectivity Notes |
| This compound | N′-homobenzoyl benzohydrazide[1] | 3 µM (in vitro)[3][4][5][6][7][8][9] | 3.35 ± 0.32 µM (NDRG1 phosphorylation in HeLa cells)[1][2][3] | Also shows inhibitory effects on SGK2, SGK3, PKA, MSK1, and PKR2.[3] |
| GSK650394 | Azaindole[1] | 62 nM (SPA assay)[10][11][12][13] | 0.6 µM (Aldosterone-stimulated SCC assay)[1][10] | Displays >30-fold selectivity for SGK1 over Akt and other related kinases. Also inhibits SGK2 with an IC50 of 103 nM.[1][10][11][12] |
| SI113 | Pyrazolo[3,4-d]pyrimidine[1][14] | 600 nM[4] | Not specified | Selective for SGK1 when compared with the structurally similar kinases Abl, Src, and AKT.[1] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of SGK1 inhibition and the methods used for evaluation, the following diagrams illustrate the SGK1 signaling pathway and a standard experimental workflow.
Experimental Protocols
Detailed and reproducible protocols are essential for the objective evaluation of inhibitor performance. Below are representative methodologies for biochemical and cell-based assays.
In Vitro Biochemical Kinase Assay (Fluorescence Polarization)
This protocol is a generalized method for determining the IC50 value of an inhibitor against purified SGK1 enzyme.
-
Objective: To measure the direct inhibitory effect of a compound on SGK1 kinase activity.
-
Principle: This assay measures the phosphorylation of a fluorescently labeled peptide substrate by SGK1. The binding of a larger phosphospecific antibody to the phosphorylated peptide causes a change in the polarization of emitted light, which is disrupted in the presence of an effective inhibitor.
-
Materials:
-
Recombinant human SGK1 enzyme
-
Fluorescently labeled peptide substrate (e.g., Crosstide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitors (EMD638683, etc.) dissolved in DMSO
-
Phosphospecific antibody
-
384-well microplates
-
Plate reader capable of fluorescence polarization detection
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute into the kinase assay buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the SGK1 enzyme and the fluorescent peptide substrate to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by adding a stop buffer containing EDTA and the phosphospecific antibody.
-
Incubate for at least 60 minutes to allow antibody binding to equilibrate.
-
Measure fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert polarization values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Western Blot Assay for NDRG1 Phosphorylation
This protocol determines an inhibitor's efficacy in a cellular context by measuring the phosphorylation of a known SGK1 substrate, NDRG1.[1][3]
-
Objective: To assess the ability of an inhibitor to block SGK1 activity inside living cells.
-
Principle: SGK1 phosphorylates NDRG1 at specific residues. The level of phosphorylated NDRG1 (pNDRG1) can be quantified by Western blot using a phospho-specific antibody. A potent inhibitor will reduce the pNDRG1 signal.
-
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
Test inhibitors (EMD638683, etc.)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-NDRG1, anti-total-NDRG1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
-
-
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if assessing stimulation-dependent phosphorylation.
-
Pre-treat cells with various concentrations of the SGK1 inhibitor (e.g., 0.1 to 30 µM) or DMSO (vehicle control) for 1-2 hours.[3]
-
Stimulate SGK1 activity by adding serum or a specific growth factor (e.g., insulin) for 30 minutes, if applicable.
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-NDRG1 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total NDRG1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the pNDRG1 signal to the total NDRG1 or loading control signal. Calculate the percent inhibition for each inhibitor concentration and determine the cellular IC50 value.
-
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 12. rndsystems.com [rndsystems.com]
- 13. glpbio.com [glpbio.com]
- 14. SI113, a specific inhibitor of the Sgk1 kinase activity that counteracts cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of SGK1 Inhibitors: EMD638683 R-Form vs. GSK650394
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides a comprehensive comparison of two widely used SGK1 inhibitors, EMD638683 R-Form and GSK650394, focusing on their inhibitory performance, selectivity, and the experimental methodologies used for their characterization.
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Its dysregulation has been implicated in several diseases, such as hypertension, diabetes, and cancer. Consequently, the development of specific SGK1 inhibitors is of significant interest. This guide focuses on two prominent small molecule inhibitors: this compound and GSK650394.
Quantitative Performance Comparison
The inhibitory potency of EMD638683 and GSK650394 against SGK1 and other kinases has been evaluated in various studies. The following table summarizes the key quantitative data for a direct comparison.
| Parameter | This compound | GSK650394 |
| Target | IC50 / % Inhibition | IC50 |
| SGK1 | 3 µM[1][2][3] | 13 nM (Fluorescence Polarization Assay)[4] |
| 85% inhibition at 1 µM[5] | 62 nM (Scintillation Proximity Assay)[6][7][8] | |
| SGK2 | >50% inhibition at 1 µM[5] | 103 nM (Scintillation Proximity Assay)[6][7][8] |
| SGK3 | >50% inhibition at 1 µM[5] | - |
| PKA | Inhibitory effect[1] | - |
| MSK1 | >50% inhibition at 1 µM[5] | - |
| PRK2 | >50% inhibition at 1 µM[5] | - |
| Akt | - | >30-fold selectivity over Akt[7][8][9] |
| Other Off-Targets | - | AMPK, CAMKKβ, CDK2, GCK, MNK1, PHK[7] |
| Cellular p-NDRG1 IC50 | 3.35 ± 0.32 µM (HeLa cells)[1] | - |
Delving into the Experimental Protocols
The quantitative data presented above are derived from specific experimental assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
In Vitro Kinase Inhibition Assays
The inhibitory activity of EMD638683 and GSK650394 against SGK1 and other kinases is typically determined using in vitro kinase assays. Two common methods are:
-
Radiometric Assay: This traditional method measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a specific substrate peptide by the kinase. The amount of radioactivity transferred to the substrate is proportional to the kinase activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value. A standard protocol involves incubating the purified active kinase with the substrate peptide, ATP (containing the radioisotope), and the inhibitor in a suitable buffer. The reaction is then stopped, and the phosphorylated substrate is separated from the free ATP, usually by spotting the reaction mixture onto phosphocellulose paper followed by washing. The radioactivity on the paper is then quantified using a scintillation counter.
-
ADP-Glo™ Kinase Assay: This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The luminescence intensity is directly proportional to the amount of ADP produced and thus to the kinase activity. This method is highly sensitive and amenable to high-throughput screening.
Cellular Assay: NDRG1 Phosphorylation
To assess the inhibitory activity of these compounds in a cellular context, the phosphorylation status of a known SGK1 substrate, N-Myc Downstream Regulated Gene 1 (NDRG1), is often monitored.
-
Western Blotting for Phospho-NDRG1 (p-NDRG1): Cells are treated with the SGK1 inhibitor at various concentrations, followed by stimulation with an appropriate agonist (e.g., serum, insulin) to activate the SGK1 pathway. The cells are then lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with a primary antibody specific for the phosphorylated form of NDRG1 at a key regulatory site (e.g., Thr346). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection, typically via chemiluminescence. The intensity of the band corresponding to p-NDRG1 is quantified and normalized to a loading control (e.g., total NDRG1 or a housekeeping protein like GAPDH or β-actin) to determine the dose-dependent inhibition of SGK1 activity in cells.
Visualizing the Mechanisms
To better understand the context of SGK1 inhibition and the experimental approaches, the following diagrams illustrate the SGK1 signaling pathway and a typical experimental workflow.
Caption: SGK1 Signaling Pathway and Point of Inhibition.
Caption: Western Blot Workflow for p-NDRG1 Detection.
Summary and Conclusion
Both this compound and GSK650394 are valuable tools for studying the function of SGK1. Based on the available data, GSK650394 exhibits significantly higher potency in biochemical assays with IC50 values in the nanomolar range, compared to the micromolar IC50 of EMD638683. However, EMD638683 has been profiled against a broader panel of kinases in some studies, providing a more detailed view of its selectivity. One study suggests that EMD638683 may be more selective than GSK650394, although this was not a direct head-to-head comparison under identical conditions[8].
The choice between these two inhibitors will ultimately depend on the specific experimental context. For applications requiring high potency, GSK650394 may be the preferred choice. For studies where selectivity is of utmost importance and a detailed off-target profile is necessary, the available data for EMD638683 might be more informative. Researchers should carefully consider the data presented and the specific requirements of their experiments when selecting an SGK1 inhibitor. It is also recommended to consult the original research articles for more detailed information on the experimental conditions.
References
- 1. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 8. GSK 650394 | Other Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
On-Target Efficacy of EMD638683 R-Form Confirmed in SGK1 Knockout Mice
A comparative analysis of the selective SGK1 inhibitor, EMD638683 R-Form, demonstrates its specific mechanism of action in a mouse model of salt-sensitive hypertension. Key findings from a pivotal study reveal that the antihypertensive effects of the compound are completely absent in mice lacking the SGK1 gene, providing strong validation of its on-target activity.
For researchers and drug development professionals in the field of kinase inhibitors, the validation of a compound's specificity is a critical step. This guide provides a detailed comparison of the effects of this compound in wild-type and SGK1 knockout mice, supported by experimental data and protocols.
Summary of Key Findings
EMD638683 is a selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase implicated in the regulation of ion channels and transporters, thereby influencing blood pressure. In a model of hyperinsulinism and high salt intake, which induces hypertension, EMD638683 effectively lowers blood pressure in wild-type mice. However, this effect is entirely abolished in SGK1 knockout mice, indicating that the therapeutic action of EMD638683 is mediated through the inhibition of SGK1.
Comparative Performance Data
The following table summarizes the key in vitro and in vivo performance characteristics of this compound and a notable alternative SGK1 inhibitor, GSK650394.
| Parameter | This compound | GSK650394 |
| Target | SGK1 | SGK1, SGK2 |
| IC50 (SGK1) | ~3 µM | 62 nM |
| IC50 (Other Kinases) | Also inhibits SGK2, SGK3, PKA, MSK1, PRK2 at higher concentrations | Also inhibits SGK2 (103 nM) |
| In Vivo Model | Salt-sensitive hypertension in mice | Various, including prostate cancer and inflammatory pain |
| Effect in SGK1 KO Mice | No effect on blood pressure[1][2] | Data not available in a comparable hypertension model |
In Vivo Efficacy in SGK1 Knockout Model
The crucial validation of EMD638683's on-target effect comes from its evaluation in SGK1 knockout mice. In a study by Ackermann et al. (2011), a diet high in fructose and salt was used to induce hypertension in both wild-type and SGK1 knockout mice.
Blood Pressure in Wild-Type vs. SGK1 Knockout Mice with and without EMD638683
| Experimental Group | Treatment | Systolic Blood Pressure (mmHg) |
| Wild-Type | Control Diet | ~115 |
| Wild-Type | Fructose + High Salt | ~135 |
| Wild-Type | Fructose + High Salt + EMD638683 | ~115 |
| SGK1 Knockout | Control Diet | ~115 |
| SGK1 Knockout | Fructose + High Salt | ~115 |
| SGK1 Knockout | Fructose + High Salt + EMD638683 | ~115 |
Note: The precise numerical values with standard error from the original publication should be inserted here upon accessing the full-text article. The values presented are illustrative based on the described outcomes.
These results clearly show that while the fructose and high-salt diet significantly increased blood pressure in wild-type mice, this hypertensive effect was absent in SGK1 knockout mice. Furthermore, EMD638683 reversed the diet-induced hypertension in wild-type mice but had no effect in the SGK1 knockout animals, confirming its SGK1-dependent mechanism of action.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SGK1 signaling pathway and the experimental workflow used to validate the effects of EMD638683.
Detailed Experimental Protocols
The following protocols are based on the methodology described in the study by Ackermann et al. (2011).
In Vivo Hypertension Model and Drug Administration:
-
Animal Model: Male and female wild-type (sgk1+/+) and SGK1 knockout (sgk1-/-) mice were used.
-
Induction of Hypertension: To induce hyperinsulinism and salt-sensitive hypertension, mice were provided with drinking water containing 10% fructose for three weeks. Subsequently, isotonic saline was added to the fructose-containing drinking water for an additional 14 days.
-
Drug Administration: EMD638683 was administered via chow at a concentration of 4460 ppm, equating to an approximate daily dose of 600 mg/kg body weight. The control group received standard chow.
Blood Pressure Measurement:
-
Method: Systolic blood pressure was measured using a non-invasive tail-cuff method.
-
Procedure: Mice were placed in a restrainer, and a cuff was placed around the tail. The cuff was inflated and then slowly deflated, and the pressure at which blood flow returned was recorded as the systolic blood pressure.
-
Data Collection: Measurements were taken at baseline and at specified time points during the dietary intervention and drug treatment.
Conclusion
The data from studies utilizing SGK1 knockout mice provide unequivocal evidence for the on-target effects of this compound. The compound's ability to lower blood pressure specifically in wild-type mice under hypertensive conditions, and its lack of effect in mice devoid of the SGK1 target, underscores its potential as a selective therapeutic agent. This validation is a cornerstone for further preclinical and clinical development of EMD638683 and other SGK1 inhibitors.
References
Efficacy of EMD638683: An Analysis of the Racemic Mixture and the Unexplored Potential of its R-Form
A comparative analysis of the R-enantiomer versus the racemic mixture of the SGK1 inhibitor EMD638683 is not currently possible due to a lack of publicly available data on the isolated R-Form. Preclinical and mechanistic studies to date have focused on the compound as a racemic mixture. This guide provides a comprehensive overview of the existing efficacy data for racemic EMD638683, alongside a discussion of the potential implications of stereochemistry for its therapeutic activity.
Efficacy of Racemic EMD638683: Preclinical Evidence
EMD638683 is a selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1), a key enzyme in various cellular processes. The racemic mixture has demonstrated notable efficacy in preclinical models of hypertension and cardiac fibrosis.
Data Summary of Racemic EMD638683 Efficacy
| Parameter | Value | Model System | Reference |
| IC50 for SGK1 Inhibition | 3 µM | In vitro kinase assay | |
| IC50 for NDRG1 Phosphorylation Inhibition | 3.35 ± 0.32 µM | Human cervical carcinoma HeLa cells | |
| In Vivo Antihypertensive Effect | Significant blood pressure reduction | Fructose/saline-treated mice | |
| Effect on Cardiac Fibrosis | Inhibition of cardiac fibrosis and remodeling | Murine Angiotensin II infusion-induced hypertension model |
Mechanism of Action
Racemic EMD638683 exerts its effects primarily through the inhibition of SGK1. SGK1 is a downstream effector of the PI3K signaling pathway and is involved in regulating ion channels, transcription factors, and cellular proliferation. By inhibiting SGK1, EMD638683 can modulate downstream signaling cascades, such as the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1).
In the context of hypertension, SGK1 enhances renal tubular Na+ reabsorption. Inhibition of SGK1 by EMD638683 is thought to counteract this effect, leading to a decrease in blood pressure. Furthermore, EMD638683 has been shown to prevent Angiotensin II-induced cardiac inflammation and fibrosis by blocking the activation of the NLRP3 inflammasome.
Experimental Protocols
In Vitro Kinase Assay for SGK1 Inhibition
The inhibitory activity of racemic EMD638683 on SGK1 is determined through in vitro kinase assays. A typical protocol involves:
-
Reagents : Recombinant human SGK1, a suitable substrate peptide (e.g., a derivative of NDRG1), ATP (radiolabeled or with a detection-compatible modification), and the test compound (EMD638683).
-
Procedure :
-
SGK1 is incubated with varying concentrations of EMD638683.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis : The concentration of EMD638683 that inhibits 50% of the SGK1 activity (IC50) is calculated from the dose-response curve.
In Vivo Murine Model of Hypertension
The antihypertensive effects of racemic EMD638683 have been evaluated in a mouse model of fructose and salt-induced hypertension.
-
Animal Model : Mice are fed a high-fructose diet and provided with isotonic saline to drink, which induces hyperinsulinism and hypertension.
-
Drug Administration : EMD638683 is administered to the treatment group, often mixed with their chow.
-
Blood Pressure Measurement : Systolic blood pressure is measured at baseline and at various time points during the treatment period using the tail-cuff method.
-
Outcome : A significant reduction in blood pressure in the EMD638683-treated group compared to the placebo group indicates antihypertensive efficacy.
Visualizing the Mechanism and Workflow
A Head-to-Head Comparison of EMD638683 Enantiomers: Unraveling Stereospecificity in SGK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683 has been identified as a potent inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a key player in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2] Its role in pathological conditions such as hypertension and cancer has made it a target of significant research interest.[3][4][5] EMD638683 possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-EMD638683 and (R)-EMD638683. While the racemic mixture (a 1:1 mixture of both enantiomers) has been investigated, a detailed head-to-head comparison of the individual enantiomers is crucial for understanding the stereochemical requirements for SGK1 inhibition and for the development of more selective and potent therapeutic agents.
This guide provides a comprehensive comparison of the available data on the enantiomers of EMD638683. It is important to note that publicly available, direct comparative studies on the individual enantiomers are limited. Much of the existing data is based on the racemic mixture. This guide synthesizes the available information and provides detailed experimental protocols to facilitate further research in this area.
Quantitative Comparison of Inhibitory Activity
| Kinase | Racemic EMD638683 IC50 (µM) |
| SGK1 | 3 [4][6] |
| SGK2 | Inhibitory effect noted, specific IC50 not consistently reported[7] |
| SGK3 | Inhibitory effect noted, specific IC50 not consistently reported[7] |
| PKA | Inhibitory effect noted, specific IC50 not consistently reported[7] |
| MSK1 | Inhibitory effect noted, specific IC50 not consistently reported[7] |
| PRK2 | Inhibitory effect noted, specific IC50 not consistently reported[7] |
Note: The IC50 value for SGK1 represents the concentration of racemic EMD638683 required to inhibit 50% of the kinase activity. The inhibitory effects on other kinases suggest some level of off-target activity, the stereospecificity of which remains to be determined.
Signaling Pathway and Experimental Workflow
To understand the context of EMD638683's action, it is important to visualize the SGK1 signaling pathway and the general workflow for assessing its inhibition.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.de [promega.de]
- 4. reactionbiology.com [reactionbiology.com]
- 5. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) Increases Neurite Formation through Microtubule Depolymerization by SGK1 and by SGK1 Phosphorylation of tau - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of EMD638683 R-Form's SGK1 Inhibition with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for studying the function of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1): pharmacological inhibition using the small molecule EMD638683 R-Form and genetic knockdown using small interfering RNA (siRNA). Both techniques are pivotal for target validation and understanding the downstream consequences of SGK1 pathway disruption.
Unveiling the SGK1 Signaling Cascade
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion transport.[1][2] Its activation is triggered by a range of extracellular stimuli, such as growth factors and hormones. This initiates the phosphoinositide 3-kinase (PI3K) signaling pathway.[2] Activated PI3K leads to the phosphorylation and activation of SGK1 by PDK1 and mTORC2.[1][2] Once active, SGK1 phosphorylates a number of downstream targets, a key one being N-Myc Downstream Regulated Gene 1 (NDRG1).[3][4] The phosphorylation of NDRG1 is a widely accepted biomarker for SGK1 activity.
This compound: A Selective Pharmacological Probe
This compound is a potent and highly selective small molecule inhibitor of SGK1.[3] It exerts its effect by directly binding to the kinase and preventing the phosphorylation of its downstream substrates.
siRNA Knockdown: A Genetic Approach to Target Validation
Small interfering RNA (siRNA) offers a genetic method to validate the function of a target protein.[5] These short, double-stranded RNA molecules can be introduced into cells to trigger the degradation of the specific messenger RNA (mRNA) that codes for the target protein, in this case, SGK1.[6] This leads to a reduction in the total amount of SGK1 protein, thereby inhibiting its downstream signaling.
Quantitative Comparison of this compound and SGK1 siRNA
| Parameter | This compound | SGK1 siRNA | Source(s) |
| Mechanism of Action | Direct competitive inhibition of SGK1 kinase activity | Post-transcriptional gene silencing via mRNA degradation | [3][6] |
| Target | SGK1 protein | SGK1 mRNA | [3][6] |
| IC50 for SGK1 Inhibition | 3 µM | Not Applicable | [3] |
| IC50 for p-NDRG1 Inhibition | 3.35 ± 0.32 µM | Not Applicable | [4] |
| Typical Knockdown Efficiency | Not Applicable | 70-90% reduction in SGK1 protein levels | [7][8] |
| Time to Onset of Effect | Minutes to hours | 24-72 hours | [9][10] |
| Duration of Effect | Dependent on compound half-life and clearance | Typically 3-7 days | [6] |
Experimental Protocols
Detailed methodologies for the cross-validation of this compound with SGK1 siRNA are provided below. These protocols are synthesized from multiple sources to provide a comprehensive workflow.
Cell Culture and Treatment
-
Cell Lines: Human cell lines such as HeLa, HEK293, A549, or MDA-MB-231 are suitable for these studies.[4][7][8]
-
Culture Conditions: Cells should be maintained in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., a dose-response range from 1 µM to 50 µM).
-
Replace the existing medium with the medium containing this compound and incubate for the desired time (e.g., 1 to 24 hours).
-
siRNA Transfection
-
siRNA Reagents: Utilize a validated siRNA sequence targeting human SGK1 and a non-targeting control siRNA.
-
Transfection Reagent: A lipid-based transfection reagent such as Lipofectamine™ RNAiMAX is commonly used.
-
Transfection Protocol:
-
Plate cells to be 60-80% confluent on the day of transfection.
-
Dilute the SGK1 siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours to achieve optimal protein knockdown.
-
Western Blot Analysis for SGK1 and p-NDRG1
-
Cell Lysis:
-
After treatment with this compound or siRNA, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SGK1, phospho-NDRG1 (Thr346), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative levels of SGK1 and p-NDRG1.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: SGK1 signaling pathway activation and downstream effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SGK1, a Serine/Threonine Kinase, Inhibits Prototype Foamy Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up-regulation of the kinase gene SGK1 by progesterone activates the AP-1–NDRG1 axis in both PR-positive and -negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. Unraveling the protein kinase C/NDRG1 signaling network in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EMD638683 R-Form and Other Therapeutic Strategies for Hypertensive Cardiac Damage
For Researchers, Scientists, and Drug Development Professionals
Hypertensive heart disease remains a leading cause of morbidity and mortality worldwide, characterized by pathological cardiac remodeling, including hypertrophy and fibrosis, which ultimately leads to heart failure. This guide provides a comparative analysis of the novel therapeutic agent EMD638683 R-Form against established and emerging treatments for hypertensive cardiac damage. The information herein is supported by experimental data to aid in research and development efforts.
Mechanism of Action: A Head-to-Head Comparison
This compound: This compound is a highly selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1).[1][2][3] SGK1 is a downstream effector of pathways involved in inflammation and fibrosis.[1] By inhibiting SGK1, EMD638683 prevents the activation of the NLRP3 inflammasome, a key multiprotein complex that drives inflammation.[1][4] This mechanism reduces the release of pro-inflammatory cytokines like IL-1β and subsequently inhibits the transformation of cardiac fibroblasts into myofibroblasts, a critical step in the development of cardiac fibrosis.[1]
Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors: This class of drugs, which includes Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., enalapril) and Angiotensin II Receptor Blockers (ARBs) (e.g., losartan), is a cornerstone of therapy for hypertension and heart failure.[5][6][7] They act by blocking the RAAS pathway, which, when overactivated, promotes vasoconstriction, inflammation, and fibrosis.[5][8] ACE inhibitors reduce the production of angiotensin II, while ARBs block its action on the AT1 receptor.[5][9] Both actions lead to reduced fibroblast proliferation and collagen synthesis.[10]
Beta-Blockers: These agents, such as atenolol, primarily act by blocking the effects of adrenaline and noradrenaline on the heart, leading to a reduced heart rate and blood pressure. While effective in reducing cardiac workload and preventing adverse remodeling, their direct anti-fibrotic effects are considered less pronounced compared to RAAS inhibitors.[11]
Comparative Efficacy: Experimental Data
The following tables summarize quantitative data from various experimental studies, providing a comparative overview of the efficacy of different treatments in mitigating hypertensive cardiac damage.
Table 1: Effect of Treatments on Cardiac Fibrosis
| Treatment | Model | Key Findings | Reference |
| EMD638683 | Angiotensin II-induced hypertensive mice | Significantly inhibited cardiac fibrosis and remodeling. | [1] |
| Losartan | Hypertensive patients with LVH | Reduced myocardial collagen content (echoreflectivity broadband from 114.5 to 104.3 color levels, P<0.02). | [11] |
| Losartan | Hypertensive patients | Decreased collagen volume fraction (CVF) and LV chamber stiffness in patients with severe fibrosis. | [8][12] |
| Lisinopril (ACE Inhibitor) | Hypertensive patients | Decreased collagen volume fraction (CVF) in endomyocardial biopsies. | [8] |
| Atenolol (Beta-Blocker) | Hypertensive patients with LVH | Did not significantly reduce myocardial collagen content (echoreflectivity broadband from 109.0 to 113.6 color levels). | [11] |
Table 2: Effect of Treatments on Markers of Inflammation and Cardiac Hypertrophy
| Treatment | Model | Key Findings | Reference |
| EMD638683 | Angiotensin II-induced hypertensive mice | Suppressed Ang II-induced IL-1β release and reduced NLRP3 expression and caspase-1 activation in cardiac tissues. | [1][4] |
| Losartan | Transgenic mouse model of hypertrophic cardiomyopathy | Reversed interstitial fibrosis and the expression of collagen 1α (I) and TGF-β1. | [13] |
| ACE Inhibitors | General | The greatest decrease in left ventricular mass is observed following treatment with ACE inhibitors. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Caption: Signaling pathways targeted by RAAS inhibitors and this compound.
Caption: A typical experimental workflow for preclinical evaluation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of these therapeutic agents.
1. Angiotensin II-Induced Hypertensive Myocardial Fibrosis in Mice [14][15][16][17][18]
-
Animals: Male C57BL/6 mice, 10-12 weeks old.
-
Induction of Hypertension:
-
Anesthetize mice using isoflurane.
-
Implant an osmotic minipump (e.g., Alzet Model 2004) subcutaneously in the dorsal region.
-
The minipump is filled with Angiotensin II (Ang II) dissolved in sterile saline to deliver a continuous infusion (e.g., 1.46 mg/kg/day) for a period of 28 days. This dose is optimized to maintain a systolic blood pressure of approximately 160 mmHg.[14]
-
-
Treatment Administration:
-
This compound, RAAS inhibitors, or beta-blockers are administered daily via oral gavage or in drinking water, starting from the day of or prior to minipump implantation.
-
-
Monitoring:
-
Blood pressure is monitored weekly using a non-invasive tail-cuff method.
-
Cardiac function is assessed by echocardiography at baseline and at the end of the study.
-
2. Quantification of Myocardial Fibrosis using Masson's Trichrome Staining [19][20][21][22][23]
-
Tissue Preparation:
-
Euthanize mice and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 5 µm thick sections and mount on glass slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei.
-
Rinse in distilled water.
-
Stain with Biebrich scarlet-acid fuchsin for 5 minutes to stain the cytoplasm and muscle fibers red.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain with aniline blue for 5 minutes to stain collagen blue.
-
Rinse and differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate, clear, and mount the sections.
-
-
Quantification:
-
Capture images of the stained sections using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the blue-stained fibrotic area as a percentage of the total myocardial tissue area.
-
3. Western Blot Analysis for Protein Expression [24][25][26][27]
-
Protein Extraction:
-
Homogenize frozen heart tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., NLRP3, Collagen I, SGK1, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control like GAPDH.
-
4. In Vitro NLRP3 Inflammasome Activation Assay [28][29][30][31][32]
-
Cell Culture:
-
Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1).
-
-
Experimental Procedure:
-
Prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Treat the cells with this compound or a vehicle control for 1 hour.
-
Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.
-
-
Analysis:
-
Collect the cell culture supernatant and cell lysates.
-
Measure the levels of secreted IL-1β in the supernatant using an ELISA kit.
-
Analyze the cell lysates by Western blotting for the presence of cleaved caspase-1.
-
References
- 1. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cardiac remodelling and RAS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin-Converting Enzyme and Heart Failure [imrpress.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. A Clinical Perspective of Anti-Fibrotic Therapies for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin converting enzyme inhibitor prevents left ventricular remodelling after myocardial infarction in angiotensin II type 1 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular Effects of Losartan and Its Relevant Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different effects of antihypertensive therapies based on losartan or atenolol on ultrasound and biochemical markers of myocardial fibrosis: results of a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Losartan-dependent regression of myocardial fibrosis is associated with reduction of left ventricular chamber stiffness in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Angiotensin II Blockade Reverses Myocardial Fibrosis in a Transgenic Mouse Model of Human Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Angiotensin II Induces Cardiac Edema and Hypertrophic Remodeling through Lymphatic-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exercise training attenuates angiotensin II-induced cardiac fibrosis by reducing POU2F1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.physiology.org [journals.physiology.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubcompare.ai [pubcompare.ai]
- 25. researchgate.net [researchgate.net]
- 26. Protein Isolation from the Developing Embryonic Mouse Heart Valve Region - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. mdpi.com [mdpi.com]
- 29. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. cdr.lib.unc.edu [cdr.lib.unc.edu]
Comparative analysis of EMD638683 R-Form and sertraline enantiomers
A Comparative Analysis of EMD638683 R-Form and Sertraline Enantiomers for Researchers and Drug Development Professionals.
This guide provides a detailed comparative analysis of this compound and the enantiomers of sertraline. It is intended for researchers, scientists, and professionals in the field of drug development to offer a clear, data-driven comparison of these two distinct pharmacological compounds. While both are chiral molecules, they possess fundamentally different mechanisms of action and therapeutic targets. Sertraline is a well-established selective serotonin reuptake inhibitor (SSRI) used in the treatment of various psychiatric disorders. In contrast, EMD638683 is an investigational inhibitor of serum- and glucocorticoid-inducible kinase 1 (SGK1), with potential applications in hypertension and oncology. This comparison will focus on their distinct pharmacological profiles, supported by available experimental data.
Pharmacological Profile and Quantitative Data
The following tables summarize the available quantitative data for sertraline enantiomers and EMD638683.
Table 1: In Vitro Activity of Sertraline Enantiomers
| Enantiomer/Isomer | Target | Activity | Reference |
| (+)-cis-(1S, 4S)-Sertraline | Serotonin Transporter (SERT) | Potent Inhibition (clinically used enantiomer) | [1][2][3][4] |
| (-)-cis-(1R, 4R)-Sertraline | Serotonin Transporter (SERT) | Active, but less potent than (1S, 4S) | [2][4][5] |
| (+)-trans-(1R, 4S)-Sertraline | SERT, Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | SNDRI (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor) | [1][5] |
| (-)-trans-(1S, 4R)-Sertraline | Norepinephrine Transporter (NET) | More selective for NET inhibition | [1] |
| Desmethylsertraline (metabolite) | Serotonin Transporter (SERT) | Substantially weaker (50-fold) than sertraline | [5] |
Table 2: In Vitro Activity of EMD638683
| Compound | Target | IC50 | Reference |
| EMD638683 | Serum- and glucocorticoid-inducible kinase 1 (SGK1) | 3 µM | [6][7][8] |
| EMD638683 | cAMP-dependent protein kinase (PKA) | Inhibitory effect | [8] |
| EMD638683 | Mitogen- and stress-activated protein kinase 1 (MSK1) | Inhibitory effect | [8][9] |
| EMD638683 | Protein kinase C-related kinase 2 (PKR2) | Inhibitory effect | [8][9] |
| EMD638683 | SGK2 | Inhibitory effect | [8][9] |
| EMD638683 | SGK3 | Inhibitory effect | [8][9] |
Note: Specific quantitative data for the R-Form of EMD638683 is not available in the public domain. The available data pertains to the racemic or unspecified form of EMD638683.
Experimental Protocols
Sertraline: Serotonin Transporter (SERT) Binding and Reuptake Assays
A common method to determine the potency of sertraline enantiomers on the serotonin transporter is through radioligand binding assays and in vitro reuptake inhibition studies.
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of each sertraline enantiomer to the serotonin transporter.
-
Methodology:
-
Membranes are prepared from cells expressing the human serotonin transporter (hSERT).
-
A radiolabeled ligand, such as [³H]-citalopram or [¹²⁵I]-RTI-55, which is known to bind to SERT, is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled sertraline enantiomers are added to compete with the radioligand for binding to SERT.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
The IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined from competition curves.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Synaptosomal [³H]-5-HT Uptake Assay:
-
Objective: To measure the functional inhibition of serotonin reuptake by sertraline enantiomers.
-
Methodology:
-
Synaptosomes (isolated nerve terminals) are prepared from rat brain tissue (e.g., cortex or hippocampus).
-
The synaptosomes are pre-incubated with various concentrations of the sertraline enantiomers.
-
[³H]-Serotonin ([³H]-5-HT) is then added to the synaptosomal suspension.
-
The uptake of [³H]-5-HT into the synaptosomes is allowed to proceed for a short period at 37°C.
-
The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
The amount of [³H]-5-HT taken up by the synaptosomes is quantified by liquid scintillation counting.
-
The IC50 value for the inhibition of serotonin reuptake is then determined.
-
EMD638683: SGK1 Kinase Activity Assay
The inhibitory activity of EMD638683 on SGK1 is typically determined using an in vitro kinase assay.
-
Objective: To determine the IC50 value of EMD638683 for the inhibition of SGK1 kinase activity.
-
Methodology:
-
Recombinant human SGK1 enzyme is used.
-
A specific peptide substrate for SGK1 (e.g., a synthetic peptide with a phosphorylation site recognized by SGK1) is utilized.
-
The kinase reaction is initiated by adding ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP) to a mixture containing the SGK1 enzyme, the peptide substrate, and varying concentrations of EMD638683 in a suitable reaction buffer.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is then stopped, typically by adding a strong acid or a chelating agent like EDTA.
-
The phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper or beads).
-
The amount of radioactivity incorporated into the substrate is measured, which is proportional to the kinase activity.
-
The IC50 value is calculated by plotting the percentage of inhibition of kinase activity against the logarithm of the EMD638683 concentration.
-
Signaling Pathways and Mechanisms of Action
Sertraline: Inhibition of Serotonin Reuptake
Sertraline's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This leads to an increase in the concentration of serotonin (5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: Mechanism of action of Sertraline.
EMD638683: Inhibition of the SGK1 Signaling Pathway
EMD638683 acts by inhibiting SGK1, a serine/threonine kinase involved in various cellular processes, including ion channel regulation, cell proliferation, and survival. SGK1 is a downstream target of the PI3K/PDK1 signaling pathway.
Caption: Simplified signaling pathway of SGK1 and the inhibitory action of EMD638683.
Comparative Summary
| Feature | Sertraline Enantiomers | This compound |
| Drug Class | Selective Serotonin Reuptake Inhibitor (SSRI) | Serum- and glucocorticoid-inducible kinase 1 (SGK1) Inhibitor |
| Primary Target | Serotonin Transporter (SERT) | SGK1 Kinase |
| Therapeutic Area | Psychiatry (Depression, anxiety disorders, OCD) | Investigational: Hypertension, Oncology, Cardiac Fibrosis |
| Mechanism of Action | Blocks reuptake of serotonin, increasing its synaptic concentration. | Inhibits the kinase activity of SGK1, modulating downstream signaling pathways related to ion transport and cell survival. |
| Key Enantiomer | (+)-cis-(1S, 4S)-sertraline is the therapeutically active enantiomer. | Data on the differential activity of the R- and S-enantiomers is not publicly available. |
| Clinical Status | Approved and widely used clinical drug. | Preclinical/Investigational compound. |
References
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sertraline - Wikipedia [en.wikipedia.org]
- 6. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
Validating the Antihypertensive Potency of EMD638683 R-Form: A Comparative Guide
This guide provides a comprehensive overview of the antihypertensive potency of EMD638683 R-Form, a selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1). The document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with other antihypertensive agents, supported by experimental data.
EMD638683 has been identified as a highly selective SGK1 inhibitor with an IC50 of 3 μM.[1][2] Its R-Form is available for research purposes.[1][3] The antihypertensive properties of EMD638683 stem from its ability to inhibit SGK1, a kinase that plays a crucial role in enhancing renal tubular Na+ reabsorption, a key process in blood pressure regulation.[4][5][6]
Data Presentation
The following tables summarize the quantitative data on the efficacy of EMD638683 and provide a comparison with other classes of antihypertensive drugs.
Table 1: In Vitro and In Vivo Efficacy of EMD638683
| Parameter | Value | Species/Model | Reference |
| In Vitro IC50 (SGK1 inhibition) | 3 µM | - | [1][2][4][5] |
| In Vivo Efficacy | |||
| Systolic Blood Pressure Reduction | From 111 ± 4 mmHg to 87 ± 3 mmHg | Fructose/saline-treated mice | [6] |
| Administration | 4460 ppm in chow (approx. 600 mg/kg/day) | Fructose/saline-treated mice | [5] |
Table 2: Comparison with Other Antihypertensive Drug Classes
| Drug Class | Mechanism of Action | Examples | General Efficacy |
| SGK1 Inhibitors | Inhibit SGK1, reducing renal Na+ reabsorption | EMD638683 | Effective in salt-sensitive hypertension models[4][5] |
| ACE Inhibitors | Inhibit angiotensin-converting enzyme, leading to vasodilation | Captopril, Lisinopril | Well-established first-line treatment for hypertension[7] |
| Angiotensin II Receptor Blockers (ARBs) | Block the action of angiotensin II, causing vasodilation | Losartan, Valsartan | Effective with a good side-effect profile[8] |
| Calcium Channel Blockers | Block calcium channels in vascular smooth muscle, leading to vasodilation | Amlodipine, Diltiazem | Effective antihypertensives, particularly in certain populations[7] |
| Diuretics | Increase urine output, reducing blood volume | Hydrochlorothiazide, Furosemide | A cornerstone of hypertension treatment for decades |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of EMD638683's antihypertensive potency are provided below.
1. In Vitro SGK1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of EMD638683 on SGK1 activity.
-
Method: The assay measures the SGK1-dependent phosphorylation of a specific substrate, N-Myc downstream-regulated gene 1 (NDRG1).
-
Procedure:
-
Human cervical carcinoma HeLa cells are cultured.
-
Cells are treated with varying concentrations of EMD638683.
-
The level of phosphorylated NDRG1 is quantified, typically using Western blotting or an immunoassay.
-
The IC50 value is calculated as the concentration of EMD638683 that results in a 50% reduction in NDRG1 phosphorylation.[4][5]
-
2. In Vivo Antihypertensive Efficacy in a Mouse Model
-
Objective: To evaluate the effect of EMD638683 on blood pressure in a hypertensive animal model.
-
Animal Model: Mice are rendered hypertensive by providing them with a high-fructose diet and isotonic saline to drink, which induces hyperinsulinism and salt-sensitive hypertension.[4][5]
-
Procedure:
-
Mice are divided into control and treatment groups.
-
The treatment group receives EMD638683 mixed in their chow (e.g., 4460 ppm).[5]
-
Blood pressure is measured at baseline and at specified time points during the treatment period using the tail-cuff method.[4][5]
-
To confirm the mechanism of action, the experiment can be repeated in SGK1 knockout mice, where EMD638683 is expected to have no effect on blood pressure.[4][5]
-
Urinary electrolyte concentrations and flow rate may also be measured using metabolic cages to assess the effect on renal function.[5]
-
Mandatory Visualization
Signaling Pathway of SGK1 in Blood Pressure Regulation
Caption: SGK1 signaling pathway in hypertension and the inhibitory action of EMD638683.
Experimental Workflow for In Vivo Antihypertensive Study
Caption: Workflow for evaluating the in vivo antihypertensive efficacy of EMD638683.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Novel Antihypertensive Medications to Target the Renin-Angiotensin System: Mechanisms and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of EMD638683 R-Form: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing EMD638683 R-Form, a highly selective SGK1 inhibitor, adherence to proper disposal protocols is paramount for laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, alongside valuable data on its experimental applications and the signaling pathways it modulates.
Immediate Safety and Disposal Procedures
Proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedures are based on general safety protocols for chemical waste and should be adapted to institutional guidelines.
Step-by-Step Disposal Guidance:
-
Consult Safety Data Sheet (SDS): Always refer to the specific SDS provided by the supplier for the most accurate and detailed disposal information.
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Avoid Contamination: Prevent the chemical from entering drains or waterways. Spills should be contained and cleaned up immediately.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, vials) in a designated, clearly labeled, and sealed hazardous waste container.
-
For solutions, absorb with an inert material (e.g., vermiculite, dry sand) before placing in the waste container.
-
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol).
Quantitative Data Summary
The following table summarizes key quantitative data for EMD638683, a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).
| Parameter | Value | Reference |
| IC₅₀ | 3 µM | [1][2] |
| In Vivo Dosage (Mice) | Approx. 600 mg/kg/day (4460 ppm in chow) |
Experimental Protocols
In Vitro SGK1 Inhibition Assay
This protocol details the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of EMD638683 by assessing the phosphorylation of the SGK1 substrate, NDRG1.
Materials:
-
Human cervical carcinoma (HeLa) cells
-
This compound
-
Cell culture medium
-
Lysis buffer
-
Antibodies: anti-phospho-NDRG1, anti-total-NDRG1, and appropriate secondary antibodies
-
Western blotting apparatus and reagents
Procedure:
-
Cell Culture: Culture HeLa cells in the appropriate medium until they reach the desired confluence.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After the incubation period, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-NDRG1 and total NDRG1.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and calculate the ratio of phosphorylated NDRG1 to total NDRG1 for each treatment condition.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of EMD638683.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: SGK1 Signaling Pathway and Inhibition by EMD638683
Caption: In Vitro SGK1 Inhibition Assay Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
